Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-17-10-13(18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZSCLDFLZZVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661730 | |
| Record name | tert-Butyl 2-(3-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886767-65-3 | |
| Record name | tert-Butyl 2-(3-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a conceptual workflow for its investigation as a potential therapeutic agent.
Compound Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 341.25 g/mol | Sigma-Aldrich[1] |
| 341.24 g/mol | PubChem[2], AbacipharmTech[3] | |
| Molecular Formula | C₁₅H₂₁BrN₂O₂ | PubChem[2] |
| CAS Number | 886767-65-3 | Sigma-Aldrich[1] |
| MDL Number | MFCD07782036 | Sigma-Aldrich[1] |
Experimental Protocols
The following section details a representative synthetic protocol for this compound. The synthesis of related piperazine derivatives often involves the reaction of a piperazine precursor with a suitable protecting group and an aryl halide.
Synthesis of this compound
This procedure is a representative method and may require optimization for specific laboratory conditions.
Materials:
-
2-(3-Bromophenyl)piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(3-bromophenyl)piperazine in dichloromethane.
-
Addition of Base: Add triethylamine to the solution. This will act as a base to neutralize the acid formed during the reaction.
-
Addition of Protecting Group: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) in dichloromethane dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conceptual Workflow for Synthesis and Evaluation
The following diagram illustrates a logical workflow for the synthesis and subsequent biological evaluation of this compound, a common process in drug discovery. Piperazine derivatives are known to exhibit a wide range of pharmacological activities, including effects on the central nervous system.[4]
Caption: Workflow for Synthesis and Biological Evaluation.
References
- 1. This compound | 886767-65-3 [sigmaaldrich.com]
- 2. tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate | C15H21BrN2O2 | CID 70701069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate is a synthetic organic compound belonging to the arylpiperazine class of molecules. The piperazine ring is a common motif in medicinal chemistry, known for its versatile biological activities and favorable pharmacokinetic properties. The presence of a bromophenyl group and a bulky tert-butyl protecting group suggests its potential as a key intermediate in the synthesis of more complex pharmaceutical agents. This technical guide provides a comprehensive overview of the available information on its structure, synthesis, and potential applications, with a focus on data relevant to researchers in drug discovery and development.
Chemical Structure and Properties
The chemical structure of this compound consists of a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 2-position with a 3-bromophenyl group. The Boc group is a common protecting group for amines, which can be readily removed under acidic conditions, allowing for further functionalization of the piperazine nitrogen. The bromophenyl moiety offers a site for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).
Molecular Formula: C₁₅H₂₁BrN₂O₂
CAS Number: 886767-65-3[1]
Table 1: General Physicochemical Properties of Arylpiperazine Derivatives
| Property | General Range/Observation | Significance in Drug Discovery |
| Molecular Weight | 250 - 450 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | 2 - 5 | Influences solubility, permeability, and metabolic stability. |
| pKa | 7.5 - 9.0 (for the unprotected nitrogen) | Affects ionization state at physiological pH, influencing receptor binding and solubility. |
| Solubility | Generally moderate in organic solvents, low in water. | Can be modulated by the nature of the aryl substituent and the second nitrogen substituent. |
Synthesis
A general synthetic approach for tert-butyl 2-arylpiperazine-1-carboxylates can be conceptualized based on established methods for similar compounds. A plausible synthetic workflow is outlined below. It is important to note that this represents a generalized pathway, and specific reaction conditions would require optimization.
Workflow for the Synthesis of this compound
Caption: A potential synthetic workflow for the preparation of the title compound and its subsequent use.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the N-Boc protection of 2-(3-bromophenyl)piperazine. This protocol is based on standard procedures for similar reactions and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2-(3-Bromophenyl)piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2-(3-bromophenyl)piperazine (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq).
-
Di-tert-butyl dicarbonate (1.1 eq) dissolved in DCM is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been reported in the reviewed literature, the broader class of arylpiperazine derivatives is known to interact with various biological targets, particularly within the central nervous system (CNS). Many arylpiperazine-containing drugs modulate the activity of neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D) receptors.
The general mechanism of action for many bioactive arylpiperazines involves their binding to G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades.
Generalized Signaling Pathway for Arylpiperazine-based GPCR Ligands
Caption: A simplified diagram of a common signaling pathway modulated by arylpiperazine compounds.
Applications in Drug Discovery and Development
This compound serves as a valuable building block for the synthesis of compound libraries for high-throughput screening. The Boc-protected nitrogen allows for selective deprotection and subsequent derivatization, while the bromo-phenyl moiety is a versatile handle for introducing molecular diversity through various cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Logical Workflow for Library Synthesis
Caption: A logical workflow illustrating the use of the title compound in combinatorial library synthesis.
Conclusion
This compound is a strategically important building block in medicinal chemistry. While specific experimental and biological data for this particular molecule are limited in publicly accessible literature, its structure offers significant potential for the synthesis of novel, biologically active compounds. The presence of both a readily deprotectable Boc group and a versatile bromophenyl handle makes it an ideal starting material for the creation of diverse chemical libraries aimed at discovering new therapeutic agents, particularly for CNS disorders. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
An In-depth Technical Guide to tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate (CAS No: 886767-65-3). Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data for closely related isomers and outlines general experimental protocols applicable to this class of molecules.
Core Physical Properties
The physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. Below is a summary of available data for the target compound and a closely related isomer for comparative purposes.
| Property | This compound | tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate (Isomer) |
| CAS Number | 886767-65-3[1] | 886767-69-7[2] |
| Molecular Formula | C₁₅H₂₁BrN₂O₂[1] | C₁₅H₂₁BrN₂O₂[2] |
| Molecular Weight | 341.24 g/mol [3] | 341.24 g/mol [2] |
| Boiling Point | 414.2°C at 760 mmHg[3] | Not Available |
| Density | 1.306 g/cm³[3] | Not Available |
| Flash Point | 204.3°C[3] | Not Available |
| Melting Point | Not Available | Not Available |
| Solubility | Not Available | Not Available |
| Appearance | Solid[4] | Not Available |
Note: Data for tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate is computationally generated by PubChem.[2]
Experimental Protocols
The synthesis of N-Boc protected bromophenyl piperazines typically involves the protection of one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group, followed by or preceded by the introduction of the bromophenyl moiety.
Representative Synthesis of N-Boc Protected Bromophenyl Piperazines:
A common method for the synthesis of N-aryl piperazines is the Buchwald-Hartwig amination.[5] This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.
Materials:
-
1-Bromo-3-iodobenzene (or other suitable bromophenyl precursor)
-
tert-Butyl piperazine-1-carboxylate
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., RuPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, tert-butyl piperazine-1-carboxylate, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tert-butyl arylpiperazine-1-carboxylate.
Characterization:
The structure and purity of the synthesized compound are typically confirmed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule. For N,N'-substituted piperazines, dynamic NMR studies may be necessary to understand the conformational isomers.[6][7][8]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of the compound.[9]
Experimental Workflow and Logical Relationships
The following diagrams illustrate a general workflow for the synthesis and characterization of this compound.
Caption: General Synthesis Workflow for N-Aryl Piperazines.
Caption: Workflow for Product Characterization.
References
- 1. m.molbase.com [m.molbase.com]
- 2. tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate | C15H21BrN2O2 | CID 70701069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kina Tert-butil 2-(3-bromofenil)piperazin-1-karboksilat CAS: 886767-65-3 ProizvoÄaÄi - Besplatan uzorak - Alfa Chemical [ba.alfachemar.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the core heterocyclic structure, 2-(3-bromophenyl)piperazine, followed by the regioselective introduction of a tert-butoxycarbonyl (Boc) protecting group.
Synthesis Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step sequence. The first step involves the construction of the 2-substituted piperazine ring, followed by the protection of the secondary amine at the 1-position with a Boc group.
Figure 1: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental methodologies for the key steps in the synthesis of the target compound. These protocols are based on established chemical principles for the synthesis of analogous compounds.
Step 1: Synthesis of 2-(3-bromophenyl)piperazine
This procedure involves the reaction of 3-bromostyrene oxide with ethylenediamine, leading to the formation of the piperazine ring.
Experimental Workflow
Figure 2: Experimental workflow for the synthesis of 2-(3-bromophenyl)piperazine.
Methodology:
-
Reaction Setup: To a solution of 3-bromostyrene oxide (1.0 eq) in a suitable solvent such as ethanol or isopropanol (approximately 5-10 mL per gram of styrene oxide) is added an excess of ethylenediamine (3.0-5.0 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by vacuum distillation to afford 2-(3-bromophenyl)piperazine.
Step 2: Synthesis of this compound
This step involves the regioselective N-Boc protection of the synthesized 2-(3-bromophenyl)piperazine.
Experimental Workflow
Figure 3: Experimental workflow for the N-Boc protection of 2-(3-bromophenyl)piperazine.
Methodology:
-
Reaction Setup: 2-(3-bromophenyl)piperazine (1.0 eq) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. A suitable base, for instance, triethylamine (1.2-1.5 eq) or diisopropylethylamine (DIPEA), is added to the solution.
-
Reagent Addition: The mixture is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) in the same solvent is added dropwise.
-
Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for 2-12 hours. Reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is washed sequentially with a dilute aqueous acid solution (e.g., 1 M HCl), a saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis. Please note that yields are representative and may vary based on reaction scale and optimization.
| Step | Reactants | Product | Solvent | Base | Typical Yield (%) |
| 1 | 3-Bromostyrene Oxide, Ethylenediamine | 2-(3-bromophenyl)piperazine | Ethanol | - | 60-75 |
| 2 | 2-(3-bromophenyl)piperazine, Di-tert-butyl dicarbonate | This compound | Dichloromethane | Triethylamine | 85-95 |
Table 1: Summary of Reactions and Expected Yields
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. The provided experimental protocols, based on well-established chemical transformations, offer a solid foundation for researchers in the field of organic synthesis and drug development to produce this valuable intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity on a larger scale.
The Evolving Landscape of (3-bromophenyl)piperazine Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The (3-bromophenyl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the design and synthesis of novel therapeutic agents targeting a wide array of biological systems. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships (SAR) of (3-bromophenyl)piperazine derivatives, with a focus on their applications in oncology and neuroscience. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this promising area.
Core Synthetic Strategies
The synthesis of (3-bromophenyl)piperazine derivatives typically commences with the formation of the core 1-(3-bromophenyl)piperazine structure, which can be achieved through several established methods. A common approach involves the reaction of 3-bromoaniline with bis(2-chloroethyl)amine hydrochloride.[1] Another strategy employs a Buchwald-Hartwig amination reaction between 1,3-dibromobenzene and N-methylpiperazine in the presence of a palladium catalyst and a phosphine ligand.
Further functionalization at the N4 position of the piperazine ring is the most common strategy to generate diverse libraries of compounds. This is often accomplished through nucleophilic substitution reactions with various alkyl or aryl halides, or through reductive amination with aldehydes or ketones. For instance, a Mannich reaction can be employed to introduce a methylene bridge between the piperazine nitrogen and another pharmacophore, as demonstrated in the synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[2]
Therapeutic Applications and Biological Activity
(3-Bromophenyl)piperazine derivatives have demonstrated significant potential across multiple therapeutic areas, most notably in the treatment of cancer and central nervous system (CNS) disorders.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative effects of (3-bromophenyl)piperazine derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways. For example, certain piperazine derivatives have been shown to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[3][4] This multi-targeted approach can be particularly effective in overcoming drug resistance.
The table below summarizes the in vitro anticancer activity of a selection of arylpiperazine derivatives, illustrating the impact of various substitutions on their potency. While not all compounds contain the specific 3-bromo substitution, they provide valuable insights into the structure-activity relationships of this class of molecules.
| Compound ID | R1 | R2 | R3 | R4 | Cell Line | IC50 (µM) | Reference |
| XIIb | H | Br | H | H | NCI-H522 | <10 | [5] |
| XIIc | H | Cl | H | H | NCI-H522 | <10 | [5] |
| 3n | (Alepterolic acid derivative) | - | - | - | MDA-MB-231 | 5.55 ± 0.56 | [6] |
| A-11 | (Methylpiperazine derivative) | - | - | - | A-549 | 5.71 | [7] |
| A-11 | (Methylpiperazine derivative) | - | - | - | HCT-116 | 4.26 | [7] |
| 19 | (Purine analog) | - | - | - | Huh7 | <5 | [8] |
Neurological Activity
The arylpiperazine moiety is a well-established pharmacophore for targeting serotonin (5-HT) and dopamine (D) receptors, which are crucial in the pathophysiology of various neurological and psychiatric disorders. Derivatives of (3-bromophenyl)piperazine have been investigated as ligands for these receptors, with potential applications as antidepressants, anxiolytics, and antipsychotics.
The affinity of these compounds for their respective targets is typically determined through radioligand binding assays. The following table presents the binding affinities (Ki or IC50) of several arylpiperazine derivatives for the 5-HT1A receptor, a key target in the treatment of anxiety and depression.
| Compound ID | Aryl Substitution | Linker | Terminal Group | Ki (nM) for 5-HT1A | Reference |
| 23 | 2,3-dihydro-1,4-benzodioxin-5-yl | n-hexyl | - | 0.50 | [9] |
| 39 | benzo[b]furan-7-yl | n-hexyl | - | 0.54 | [9] |
| (General) | 2-methoxyphenyl | 4-carbon chain | Heteroaryl amide | Optimal | [10] |
Key Experimental Protocols
Synthesis of 1-(3-bromo-phenyl)-4-methyl-piperazine[2]
Materials:
-
1,3-Dibromobenzene
-
N-methylpiperazine
-
Anhydrous toluene
-
2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Sodium tert-butoxide
-
Ethyl acetate (EtOAc)
-
Water
-
1.6 M HCl solution
-
1 M NaOH solution
-
Sodium bicarbonate
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a dry, argon-filled flask, add 1,3-dibromobenzene (0.90 mmol, 7.49 mmol), N-methylpiperazine (0.28 mL, 2.50 mmol), and anhydrous toluene (7 mL) via syringe.
-
Mix the solution thoroughly before adding BINAP (47 mg) and Pd2(dba)3 (23 mg).
-
Refill the flask with Argon and add DBU (0.93 g, 2.5 equiv.) via syringe.
-
Warm the reaction mixture to 60 °C.
-
Add freshly ground sodium tert-butoxide in one portion to initiate the reaction.
-
Stir the reaction at 60 °C overnight.
-
If TLC analysis indicates the presence of remaining piperazine, heat the reaction to 100 °C and stir for another 24 hours.
-
Partition the reaction mixture between EtOAc (20 mL) and water (20 mL).
-
Extract the aqueous layer again with EtOAc.
-
Wash the combined organic layers with 1.6 M HCl solution (2 x 10 mL).
-
Basify the acidic solution containing the product first with an equal volume of 1 M NaOH solution, then carefully add solid sodium bicarbonate to adjust the pH to 8.5.
-
Extract the product back into EtOAc (2 x 15 mL).
-
Wash the organic layer with brine, dry over MgSO4, and evaporate to dryness to yield the pure product as a yellow oil.
Radioligand Binding Assay for 5-HT1A Receptor Affinity[11][12]
Materials:
-
Crude cell membrane homogenates from HEK cells stably transfected with human 5-HT1A receptor.
-
[3H]-8-OH-DPAT (radioligand).
-
Test compounds (e.g., (3-bromophenyl)piperazine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membrane homogenate (containing a specific amount of protein), the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
For determining total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of a known non-labeled 5-HT1A ligand (e.g., serotonin).
-
Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (the inhibitory constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Mechanism of Action
To illustrate the complex biological processes modulated by (3-bromophenyl)piperazine derivatives, the following diagrams, generated using the DOT language for Graphviz, depict a representative experimental workflow and a key signaling pathway.
Caption: A generalized workflow for the discovery and development of (3-bromophenyl)piperazine derivatives.
Caption: The induction of apoptosis by a (3-bromophenyl)piperazine derivative via intrinsic and extrinsic pathways.
Conclusion and Future Directions
The (3-bromophenyl)piperazine scaffold continues to be a rich source of novel drug candidates with diverse pharmacological activities. The synthetic accessibility and the potential for facile structural modification make it an attractive starting point for the development of new therapeutics. Future research in this area will likely focus on the development of more selective and potent derivatives, the elucidation of their precise mechanisms of action, and their evaluation in preclinical and clinical settings. The integration of computational modeling and experimental screening will be crucial in accelerating the discovery of the next generation of (3-bromophenyl)piperazine-based drugs.
References
- 1. 1-(3-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Secure Verification [cherry.chem.bg.ac.rs]
The Enigmatic World of Bromophenylpiperazines: A Deep Dive into Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The bromophenylpiperazine scaffold, a key pharmacophore in modern medicinal chemistry, has garnered significant attention for its diverse biological activities. As derivatives of the well-established arylpiperazine class, these compounds exhibit a wide spectrum of interactions with crucial biological targets, particularly within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of bromophenylpiperazine compounds, focusing on their receptor binding affinities, functional activities, and the experimental methodologies used to elucidate their pharmacological profiles.
Core Biological Profile: Interaction with Serotonin and Dopamine Systems
Bromophenylpiperazine derivatives primarily exert their effects through modulation of serotonergic and dopaminergic pathways, which are integral to mood, cognition, and motor control. The position of the bromine atom on the phenyl ring (ortho, meta, or para) significantly influences the compound's affinity and selectivity for various receptor subtypes.
Serotonin Receptor Interactions
Arylpiperazines, including their brominated analogs, are well-known for their interactions with a variety of serotonin (5-HT) receptors. Notably, several bromophenylpiperazine derivatives have demonstrated high affinity for the 5-HT1A receptor, a key target in the treatment of anxiety and depression. For instance, the compound 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one has been reported to exhibit a high affinity for the 5-HT1A receptor with a Ki value of 0.78 nM.[1] The para-bromo substitution on the phenylpiperazine moiety has also been associated with high-affinity binding to 5-HT1A receptors.
Dopamine Receptor Interactions
The dopaminergic system is another primary target for bromophenylpiperazine compounds. N-phenylpiperazine analogs have been shown to bind to D2 and D3 dopamine receptors, with some derivatives exhibiting nanomolar affinities.[2] This interaction is of particular interest for the development of antipsychotic medications and treatments for Parkinson's disease.
Quantitative Analysis of Biological Activity
To facilitate a comparative analysis of the biological activity of various bromophenylpiperazine compounds, the following tables summarize the available quantitative data from in vitro studies.
Table 1: Serotonin Receptor Binding Affinities (Ki) of Bromophenylpiperazine Derivatives
| Compound | Receptor Subtype | Ki (nM) | Reference |
| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.78 | [1] |
| para-bromophenylpiperazine derivative | 5-HT1A | High Affinity | Inferred from SAR studies |
| ortho-bromophenylpiperazine derivative | 5-HT1A/5-HT2A | Varies | [3] |
| meta-bromophenylpiperazine derivative | 5-HT1A/5-HT2A | Varies | [3] |
Table 2: Dopamine Receptor Binding Affinities (Ki) of N-Phenylpiperazine Analogs
| Compound Class | Receptor Subtype | Ki Range (nM) | Reference |
| N-phenylpiperazine analogs | D2 | Low nM | [2] |
| N-phenylpiperazine analogs | D3 | Low nM | [2] |
Table 3: Functional Activity (EC50/IC50) of Arylpiperazine Derivatives
| Compound Class | Assay Type | Receptor Target | Activity | Value Range | Reference |
| Arylpiperazine Derivatives | cAMP Functional Assay | Dopamine D2 | Agonist/Antagonist | Varies | General knowledge |
| Arylpiperazine Derivatives | Calcium Flux Assay | Serotonin 5-HT2A | Agonist/Antagonist | Varies | General knowledge |
Key Experimental Protocols
The characterization of the biological activity of bromophenylpiperazine compounds relies on a suite of established in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues through homogenization and centrifugation.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP Measurement
Cyclic AMP (cAMP) assays are used to determine the functional activity of a compound at G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.
Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR and to quantify its potency (EC50) or inhibitory activity (IC50).
General Protocol for a Gi-coupled Receptor (e.g., Dopamine D2):
-
Cell Culture: Cells stably expressing the receptor of interest are cultured to an appropriate density.
-
Assay Medium: A serum-free medium is used for the assay.
-
Forskolin Stimulation: Cells are stimulated with forskolin, an activator of adenylyl cyclase, to induce cAMP production.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound. Agonists will inhibit the forskolin-induced cAMP production, while antagonists will block the effect of a known agonist.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP is measured using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
In Vivo Microdialysis
In vivo microdialysis is a powerful technique for measuring the extracellular levels of neurotransmitters and their metabolites in the brain of a living animal, providing insights into the neurochemical effects of a compound.
Objective: To assess the effect of a bromophenylpiperazine compound on the release of neurotransmitters like serotonin and dopamine in specific brain regions.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: The dialysate, containing substances that have diffused from the extracellular fluid across the probe's semipermeable membrane, is collected at regular intervals.
-
Compound Administration: The test compound is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Neurotransmitter Analysis: The collected dialysate samples are analyzed using highly sensitive analytical techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (LC-MS/MS) to quantify the levels of neurotransmitters and their metabolites.
-
Data Analysis: Changes in neurotransmitter levels over time are compared to baseline levels to determine the effect of the compound.
Signaling Pathways and Logical Relationships
The interaction of bromophenylpiperazine compounds with their target receptors initiates a cascade of intracellular signaling events. These pathways are crucial for understanding the downstream cellular and physiological effects of these compounds.
Conclusion
Bromophenylpiperazine compounds represent a promising class of molecules with significant potential for the development of novel therapeutics targeting CNS disorders. Their activity is primarily mediated through interactions with serotonin and dopamine receptors, and the specific pharmacological profile can be finely tuned by altering the substitution pattern on the phenyl ring. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this important chemical scaffold. Further research, particularly comprehensive structure-activity relationship studies across a wider range of receptor subtypes and detailed investigations into their downstream signaling effects, will be crucial for unlocking the full therapeutic potential of bromophenylpiperazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]
- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Targets of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate is a synthetic organic molecule featuring a piperazine ring substituted with a 3-bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group. The core of this molecule, the (3-bromophenyl)piperazine moiety, is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets. The Boc protecting group is typically removed in the final active pharmaceutical ingredient, unmasking the secondary amine of the piperazine ring, which is often crucial for biological activity. This guide provides a comprehensive overview of the potential biological targets of the deprotected (3-bromophenyl)piperazine core, supported by quantitative data from structurally related compounds, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and experimental workflows.
Potential Biological Targets
The arylpiperazine scaffold is a well-established pharmacophore that exhibits affinity for a range of G-protein coupled receptors (GPCRs) and other important biological targets. Based on the structure of (3-bromophenyl)piperazine, the following are its most probable biological targets:
-
Serotonin Receptors (5-HT Receptors): Arylpiperazines are renowned for their interaction with various serotonin receptor subtypes. The nitrogen atom of the piperazine ring is a key pharmacophoric feature for binding to these receptors.
-
Dopamine Receptors (D receptors): Phenylpiperazine derivatives have been extensively investigated as ligands for dopamine receptors, particularly the D2-like family (D2, D3, and D4).
-
Androgen Receptor (AR): Some arylpiperazine derivatives have been identified as antagonists of the androgen receptor, a key target in the development of therapies for prostate cancer.
-
Epidermal Growth Factor Receptor (EGFR) Kinase: The phenylpiperazine motif has been incorporated into inhibitors of EGFR, a receptor tyrosine kinase implicated in various cancers.
-
Histamine H3 Receptor: Piperazine-containing compounds have been developed as antagonists for the histamine H3 receptor, a target for neurological and cognitive disorders.
Quantitative Data for (Aryl)piperazine Derivatives
The following tables summarize the binding affinities and potencies of various arylpiperazine derivatives, including those with halogenated phenyl rings, for the potential biological targets. This data provides an indication of the potential activity of the (3-bromophenyl)piperazine core.
Table 1: Binding Affinities of Arylpiperazine Derivatives for Serotonin Receptors
| Compound/Derivative | Receptor Subtype | Kᵢ (nM) | Reference Compound |
| 1-(3-chlorophenyl)piperazine | 5-HT₁ₐ | 23.9 | WAY-100635 |
| 1-(2-methoxyphenyl)piperazine | 5-HT₁ₐ | 41.5 | 8-OH-DPAT |
| 1-(2,3-dichlorophenyl)piperazine | 5-HT₁ₐ | 25 | WAY-100635 |
| 1-(3-chlorophenyl)piperazine | 5-HT₂ₐ | 39.4 | Ketanserin |
| 1-(2-methoxyphenyl)piperazine | 5-HT₂ₐ | 315 | Ketanserin |
| 1-(3-chlorophenyl)piperazine | 5-HT₇ | 45.0 | SB-269970 |
| 1-(2-methoxyphenyl)piperazine | 5-HT₇ | 42.5 | SB-269970 |
Table 2: Binding Affinities of Arylpiperazine Derivatives for Dopamine Receptors
| Compound/Derivative | Receptor Subtype | Kᵢ (nM) | Reference Compound |
| 1-(2,3-dichlorophenyl)piperazine | D₂ | 300 | Spiperone |
| 1-(2-methoxyphenyl)piperazine | D₂ | <0.3 | Spiperone |
| 1-(2,3-dichlorophenyl)piperazine | D₃ | >50-fold selective for D₂ | Spiperone |
| 1-(2-methoxyphenyl)piperazine | D₃ | >50-fold selective for D₂ | Spiperone |
Table 3: Potency of Arylpiperazine Derivatives against Androgen Receptor and Cancer Cell Lines
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Target/Assay |
| 4-[4-cyano-(3-trifluoromethyl)phenyl]-N-(4-fluorophenyl)piperazine-1-carboxamide | LNCaP | 0.47 | AR Antagonism |
| Arylpiperazine Derivative 21 | LNCaP | < 3 | AR Binding Affinity |
| Arylpiperazine Derivative 10 | DU145 | 0.90 | Cell Viability |
Table 4: Potency of Phenylpiperazine Derivatives against EGFR Kinase and Cancer Cell Lines
| Compound/Derivative | Cell Line/Enzyme | IC₅₀ (µM) |
| Phenylpiperazine Derivative 3p | EGFR | 0.08 |
| Phenylpiperazine Derivative 3p | A549 | nanomolar range |
Table 5: Binding Affinities of Piperidine Derivatives for Histamine H3 Receptor
| Compound/Derivative | Receptor | pA₂ |
| 1-(2-benzofuranylmethyl)-4-[5-(N-methyl-N-propyl)pentyloxy]piperidine | H₃ | 8.47 |
| 1-(3-benzofuranylmethyl)-4-[5-(N-methyl-N-propyl)pentyloxy]piperidine | H₃ | 8.15 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of compounds with the potential biological targets.
Serotonin 5-HT₁ₐ Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the human 5-HT₁ₐ receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT₁ₐ receptor.
-
[³H]-8-OH-DPAT (radioligand).
-
WAY-100635 (reference antagonist).
-
Test compound (e.g., deprotected this compound).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
96-well microplates.
-
Cell harvester and glass fiber filters.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK-293 cells expressing the 5-HT₁ₐ receptor.
-
Homogenize cells in ice-cold assay buffer.
-
Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]-8-OH-DPAT (at a concentration near its Kₔ), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-8-OH-DPAT, a high concentration of WAY-100635, and membrane suspension.
-
Competitive Binding: Serial dilutions of the test compound, [³H]-8-OH-DPAT, and membrane suspension.
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Dopamine D₂ Receptor Radioligand Binding Assay using [³H]-Spiperone
Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine D₂ receptor.[1][2][3]
Materials:
-
Cell membranes expressing the human dopamine D₂ receptor (e.g., from CHO or HEK-293 cells).[2]
-
(+)-Butaclamol or Haloperidol (for non-specific binding).[2]
-
Test compound.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[1]
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Scintillation cocktail.
-
Cell harvester and glass fiber filters.[2]
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: As described for the 5-HT₁ₐ receptor binding assay, using cells expressing the D₂ receptor.
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]-Spiperone (at a concentration near its Kₔ, typically 0.1-0.3 nM), and membrane suspension.[1]
-
Non-specific Binding: Assay buffer, [³H]-Spiperone, a high concentration of (+)-butaclamol (e.g., 10 µM), and membrane suspension.[2]
-
Competitive Binding: Serial dilutions of the test compound, [³H]-Spiperone, and membrane suspension.
-
-
Incubate the plate at 25°C for 90 minutes.[1]
-
-
Filtration and Counting: As described for the 5-HT₁ₐ receptor binding assay.
-
Data Analysis: As described for the 5-HT₁ₐ receptor binding assay.
Androgen Receptor (AR) Antagonist Assay in LNCaP Cells
Objective: To determine the ability of a test compound to antagonize androgen-induced proliferation of LNCaP prostate cancer cells.[4]
Materials:
-
LNCaP human prostate cancer cell line.[4]
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Charcoal-stripped FBS.
-
Dihydrotestosterone (DHT) or a synthetic androgen like R1881.[4]
-
Test compound.
-
96-well cell culture plates.
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo).[4]
-
Plate reader.
Procedure:
-
Cell Culture:
-
Assay Setup:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with:
-
Vehicle control (e.g., DMSO).
-
DHT (e.g., 1 nM) to stimulate proliferation.[4]
-
DHT (1 nM) in the presence of serial dilutions of the test compound.
-
Test compound alone to check for intrinsic activity.
-
-
Incubate the plate for 3-5 days.
-
-
Cell Proliferation Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and the DHT-only control (100% proliferation).
-
Plot the percentage of inhibition of DHT-induced proliferation against the log concentration of the test compound.
-
Determine the IC₅₀ value from the dose-response curve.
-
EGFR Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain.
-
Poly(Glu,Tyr) 4:1 peptide substrate.
-
ATP.
-
Kinase assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Test compound.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
Luminometer.
Procedure:
-
Assay Setup:
-
In a 384-well plate, add:
-
Kinase assay buffer.
-
Serial dilutions of the test compound in DMSO (final DMSO concentration ≤1%).
-
EGFR kinase (at a pre-determined optimal concentration).
-
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP (at its Kₘ concentration).
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection (using ADP-Glo™):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the log concentration of the test compound.
-
Determine the IC₅₀ value from the dose-response curve.
-
Histamine H₃ Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the human histamine H₃ receptor.
Materials:
-
HEK-293 cells stably expressing the human H₃ receptor.
-
[³H]-Nα-methylhistamine (radioligand).
-
Thioperamide or Clobenpropit (for non-specific binding).
-
Test compound.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
96-well plates.
-
Cell harvester and glass fiber filters.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: As described for the 5-HT₁ₐ receptor binding assay, using cells expressing the H₃ receptor.
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]-Nα-methylhistamine (at a concentration near its Kₔ), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-Nα-methylhistamine, a high concentration of thioperamide (e.g., 10 µM), and membrane suspension.
-
Competitive Binding: Serial dilutions of the test compound, [³H]-Nα-methylhistamine, and membrane suspension.
-
-
Incubate the plate at 25°C for 120 minutes.
-
-
Filtration and Counting: As described for the 5-HT₁ₐ receptor binding assay.
-
Data Analysis:
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the potential targets of (3-bromophenyl)piperazine derivatives.
Caption: Simplified 5-HT1A receptor signaling pathway leading to neuronal inhibition.
Caption: The EGFR-MAPK signaling cascade, a key driver of cell proliferation.
Caption: General workflow for a competitive radioligand binding assay.
Caption: A typical workflow for a cell-based proliferation assay.
Conclusion
The (3-bromophenyl)piperazine core, present in this compound, is a versatile scaffold with the potential to interact with a range of important biological targets, primarily within the central nervous system and in the context of cancer. The data presented for structurally related arylpiperazine derivatives suggest that this core is likely to exhibit activity at serotonin and dopamine receptors, and may also possess antagonistic properties at the androgen receptor and inhibitory effects on EGFR kinase. The provided experimental protocols offer a robust framework for the in-depth biological characterization of this and similar compounds. Further investigation, including the synthesis and comprehensive biological evaluation of the deprotected form of this compound, is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 6. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schild equation - Wikipedia [en.wikipedia.org]
- 8. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
Methodological & Application
Application Notes and Protocols: NMR Analysis of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) analysis of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate. Due to the absence of publicly available, experimentally verified ¹H and ¹³C NMR data for this specific compound in our search, this report presents predicted data based on the analysis of structurally similar molecules. A comprehensive, generalized protocol for NMR data acquisition is also provided, alongside a workflow diagram for the experimental and analytical process.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from spectral data of analogous compounds containing tert-butyl, piperazine, and bromophenyl moieties.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| ~7.45 | t | ~7.8 | 1H | Ar-H |
| ~7.35 | d | ~7.8 | 1H | Ar-H |
| ~7.20 | d | ~7.8 | 1H | Ar-H |
| ~7.15 | s | - | 1H | Ar-H |
| ~4.10 | br s | - | 1H | N-CH-Ar |
| ~3.85 | m | - | 1H | Piperazine-H |
| ~3.40 | m | - | 1H | Piperazine-H |
| ~3.10-2.90 | m | - | 4H | Piperazine-H |
| ~1.48 | s | - | 9H | C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~154.5 | C=O (carbamate) |
| ~143.0 | Ar-C |
| ~131.0 | Ar-C |
| ~130.5 | Ar-C |
| ~128.0 | Ar-C |
| ~125.0 | Ar-C |
| ~122.5 | Ar-C (C-Br) |
| ~80.0 | C (CH₃)₃ |
| ~55.0 | N-C H-Ar |
| ~45-50 | Piperazine-C |
| ~28.5 | C(C H₃)₃ |
Experimental Protocol: NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Sample Concentration: Weigh approximately 5-10 mg of the purified this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette to prevent shimming issues.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the NMR probe for the appropriate nucleus (¹H or ¹³C) to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: ~1-5 seconds.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline of the spectrum to be flat.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas for ¹H NMR to determine the relative number of protons.
-
Data Interpretation: Assign the peaks to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and coupling constants.
Workflow Visualization
The following diagram illustrates the general workflow for NMR data acquisition and analysis.
Caption: Workflow for NMR Data Acquisition and Analysis.
Application Note: Purification of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate by Flash Column Chromatography
Abstract
This application note details a robust method for the purification of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocol outlines the use of flash column chromatography on silica gel to effectively remove impurities and isolate the desired product with high purity. This method is suitable for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in a variety of bioactive molecules. The synthesis of this intermediate often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, an efficient purification method is critical to ensure the quality and reliability of subsequent synthetic steps and biological assays. Flash column chromatography is a widely used technique for the purification of organic compounds due to its speed, efficiency, and scalability.[1][2][3][4] This document provides a detailed protocol for the purification of the title compound using this technique.
Experimental Overview
The purification strategy involves the separation of the target compound from impurities based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. The crude reaction mixture is loaded onto a silica gel column and eluted with a gradient of ethyl acetate in hexanes. The fractions are monitored by thin-layer chromatography (TLC) to identify and collect those containing the pure product.
Data Presentation
While specific quantitative data for the purification of this compound is not available in the cited literature, the following table provides representative data that can be expected when purifying similar N-Boc protected piperazine derivatives using flash chromatography.
| Parameter | Expected Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | A standard particle size for flash chromatography, offering a good balance between resolution and flow rate.[5] |
| Mobile Phase | Gradient of 0% to 50% Ethyl Acetate in Hexanes | The optimal gradient may need to be determined empirically based on TLC analysis.[6] |
| Flow Rate | 20-50 mL/min (for a medium-sized column) | Dependent on column dimensions and desired separation time. |
| Detection | UV at 254 nm (for TLC) | The bromophenyl group should be UV active. |
| Typical Rf of Product | 0.3 - 0.5 (in 30% Ethyl Acetate/Hexanes) | This is an estimated value and should be determined by TLC before running the column. |
| Expected Purity | >95% | As determined by analytical techniques such as HPLC or NMR. |
| Expected Yield | 80-95% | Recovery from the chromatographic step, dependent on the purity of the crude material and technique. |
Detailed Experimental Protocol
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)[5]
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, for sample loading)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium Permanganate or Ceric Ammonium Molybdate stain
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Flash chromatography system or glass column with a stopcock
-
Fraction collector or test tubes
-
Rotary evaporator
Preparation of the Mobile Phase
-
Prepare a stock solution of 100% Hexanes (Eluent A) and 100% Ethyl Acetate (Eluent B).
-
Degas the solvents if using an automated flash chromatography system.
Thin-Layer Chromatography (TLC) Analysis
-
Dissolve a small amount of the crude product in a few drops of DCM or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to determine the optimal mobile phase composition for separation. The ideal system should provide a good separation between the product spot (aim for an Rf of 0.3-0.5) and any impurities.
Column Packing
-
Slurry Packing (recommended):
-
In a beaker, mix the required amount of silica gel with the initial mobile phase (e.g., 100% hexanes or a low polarity mixture) to form a slurry.
-
Pour the slurry into the chromatography column.
-
Open the stopcock to allow the solvent to drain, settling the silica bed. Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Dry Packing:
-
Fill the column with dry silica gel.
-
Gently tap the column to ensure a packed bed.
-
Add the mobile phase slowly, allowing it to percolate through the silica gel.
-
Sample Loading
-
Dry Loading (preferred for better resolution):
-
Dissolve the crude product in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Using a pipette, carefully load the solution onto the top of the column.
-
Elution and Fraction Collection
-
Begin elution with a low polarity mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 40% ethyl acetate over several column volumes.[7]
-
Collect fractions in test tubes or a fraction collector.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light or with a stain.
Product Isolation
-
Combine the fractions that contain the pure product as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical methods such as NMR, LC-MS, or HPLC.
Visualizations
Caption: Workflow for Chromatographic Purification.
Caption: Logical Relationship in Chromatography.
References
Application Notes and Protocols: Palladium-Catalyzed Amination of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates targeting various receptors and enzymes. The synthesis of diverse libraries of N-arylpiperazine derivatives is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and have limited substrate scope.[1][2][3]
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reaction of tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate with a range of primary and secondary amines. This reaction enables the efficient synthesis of a variety of N-substituted 2-(3-aminophenyl)piperazine derivatives, which are valuable intermediates in drug discovery programs.
Reaction Principle
The reaction proceeds via a palladium-catalyzed cross-coupling mechanism, commonly known as the Buchwald-Hartwig amination. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst.[2][4] The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.
Core Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination.
Data Presentation: Reaction of this compound with Various Amines
The following table summarizes representative reaction conditions and outcomes for the palladium-catalyzed amination of this compound with a selection of primary and secondary amines. These examples are based on established protocols for similar aryl bromides and serve as a guide for reaction optimization.
| Amine | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Secondary Amines | ||||||
| Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 100 | 12 | 95 |
| Piperidine | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 92 |
| N-Methylaniline | Pd₂(dba)₃ (1) / BrettPhos (2) | Cs₂CO₃ | Toluene | 90 | 18 | 88 |
| Primary Amines | ||||||
| n-Butylamine | Pd(OAc)₂ (2) / BINAP (3) | NaOtBu | Toluene | 100 | 24 | 85 |
| Aniline | Pd₂(dba)₃ (2) / Xantphos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 20 | 89 |
| Benzylamine | Pd(OAc)₂ (2) / DavePhos (4) | LHMDS | THF | 80 | 12 | 91 |
Note: The presented yields are illustrative and based on typical outcomes for Buchwald-Hartwig aminations of similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination
The following is a general protocol for the palladium-catalyzed amination of this compound. This procedure should be adapted and optimized for each specific amine coupling partner.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).
-
Add the base (1.5-2.5 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Add the amine (1.1-1.5 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Example Protocol: Reaction with Morpholine
Materials:
-
This compound (355 mg, 1.0 mmol)
-
Morpholine (96 µL, 1.1 mmol)
-
Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%)
-
XPhos (19.1 mg, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (144 mg, 1.5 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon (3x).
-
Add anhydrous toluene (5 mL) followed by morpholine (96 µL).
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite.
-
Concentrate the filtrate and purify by silica gel chromatography (hexanes/ethyl acetate gradient) to afford tert-butyl 2-(3-(morpholino)phenyl)piperazine-1-carboxylate.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical workflow for the Buchwald-Hartwig reaction.
References
Application Notes and Protocols for Catalytic Coupling Reactions Involving Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate in various palladium-catalyzed cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of a wide array of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, adapted for this specific substrate.
Introduction
This compound is a bifunctional molecule featuring a bromine-substituted aromatic ring, making it an ideal substrate for a range of catalytic cross-coupling reactions. The Boc-protected piperazine moiety offers a handle for further functionalization or can be deprotected to reveal a secondary amine. The ability to selectively form new carbon-carbon and carbon-nitrogen bonds at the aryl bromide position opens up a vast chemical space for the development of novel molecular entities.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 80-90 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 90 | 16 | 75-85 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water (deoxygenated)
-
Schlenk flask and standard laboratory glassware for inert atmosphere reactions
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and deoxygenated water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80°C and stir for 18-22 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide range of amines.[1][2]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-18 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 75-90 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | K₃PO₄ | Toluene | 100 | 24 | 70-85 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
Schlenk tube and standard laboratory glassware for inert atmosphere reactions
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the Schlenk tube and heat the reaction mixture to 100°C with stirring for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3][4] Copper-free conditions have also been developed.
Table 3: Representative Conditions for Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | PPh₃ (4) | Et₃N | DMF | 100 | 3 | 85-95 | | 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) | - | SPhos (4) | Cs₂CO₃ | ACN | RT | 12 | 80-90 | | 3 | 1-Heptyne | [DTBNpP]Pd(crotyl)Cl (2.5) | - | - | TMP | DMSO | RT | 2 | 90-97 |
Experimental Protocol: Sonogashira Coupling
This protocol describes the copper(I)-cocatalyzed coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF, anhydrous)
-
Schlenk flask and standard laboratory glassware for inert atmosphere reactions
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and phenylacetylene via syringe.
-
Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
Solvents such as toluene, dioxane, and DMF are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each chemical before use.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with institutional and governmental regulations.
References
Scale-up Synthesis of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The outlined two-step synthesis is designed for scalability and reproducibility, commencing with the synthesis of the crucial precursor, 2-(3-bromophenyl)piperazine, followed by its selective N-Boc protection.
Synthetic Strategy Overview
The synthesis of the target compound is achieved through a two-step process. The initial and most critical step is the construction of the 2-arylpiperazine core. This is accomplished through the reaction of 3-bromophenacyl bromide with N-benzylethylenediamine, followed by a reductive cyclization. The subsequent step involves the selective protection of the N1-position of the piperazine ring with a tert-butoxycarbonyl (Boc) group, yielding the final product. This method is advantageous for its use of readily available starting materials and amenability to large-scale production.
Caption: Overall workflow for the synthesis of the target compound.
Data Presentation: Key Process Parameters
The following table summarizes the key quantitative data for the two-step synthesis, providing a clear comparison of the process parameters for each step.
| Parameter | Step 1: Synthesis of 2-(3-Bromophenyl)piperazine | Step 2: Boc Protection of 2-(3-Bromophenyl)piperazine |
| Reactants | 3-Bromophenacyl bromide, N-Benzylethylenediamine | 2-(3-Bromophenyl)piperazine, Di-tert-butyl dicarbonate |
| Solvent | Dichloromethane (DCM), Methanol (MeOH) | Dichloromethane (DCM) |
| Key Reagents | Sodium borohydride (NaBH₄), Palladium on carbon (Pd/C) | Triethylamine (TEA) |
| Reaction Temperature | 0 °C to Room Temperature (Step 1a), Room Temperature (Step 1b) | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours (Step 1a), 24 hours (Step 1b) | 4-6 hours |
| Typical Yield | 60-70% (over two sub-steps) | 90-95% |
| Purification Method | Column Chromatography | Aqueous work-up and crystallization |
| Purity (by HPLC) | >95% | >98% |
Experimental Protocols
Step 1: Synthesis of 2-(3-Bromophenyl)piperazine
This procedure involves the formation of an intermediate by reacting 3-bromophenacyl bromide with N-benzylethylenediamine, followed by reductive cyclization and debenzylation.
Materials:
-
3-Bromophenacyl bromide
-
N-Benzylethylenediamine
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Intermediate Formation:
-
To a solution of N-benzylethylenediamine (1.0 eq) in anhydrous DCM (10 vol) at 0 °C, add a solution of 3-bromophenacyl bromide (1.05 eq) in anhydrous DCM (5 vol) dropwise over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
-
Reductive Cyclization and Debenzylation:
-
Dissolve the crude intermediate in MeOH (15 vol).
-
Add 10% Pd/C (10 mol%) and ammonium formate (5.0 eq) to the solution.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with MeOH.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford 2-(3-bromophenyl)piperazine.
-
Step 2: Scale-up Synthesis of this compound
This protocol details the selective Boc protection of the synthesized 2-(3-bromophenyl)piperazine.
Materials:
-
2-(3-Bromophenyl)piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve 2-(3-bromophenyl)piperazine (1.0 eq) in DCM (10 vol).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
-
Boc Protection:
-
To the cooled solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM (2 vol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction for completion by TLC or HPLC.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.
-
Logical Relationship: Troubleshooting and Optimization
The following diagram illustrates a logical approach to troubleshooting potential issues during the synthesis.
Caption: Troubleshooting guide for the synthesis process.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
3-Bromophenacyl bromide is a lachrymator and should be handled with care.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas.
-
Palladium on carbon is flammable and should be handled with care, especially when dry.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols for the Characterization of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
Introduction
Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules.[1][2][3] Its purity and structural integrity are paramount for the successful development of new chemical entities. These application notes provide detailed protocols for the comprehensive analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The methodologies outlined are intended for researchers, scientists, and drug development professionals to ensure the quality and consistency of their synthesized intermediates.[4]
Analytical Methods Overview
A multi-pronged analytical approach is crucial for the unambiguous characterization of this compound. This involves chromatographic separation to assess purity, and spectroscopic techniques to confirm the chemical structure and mass.
Caption: General workflow for the synthesis and characterization of chemical intermediates.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of this compound by separating it from any impurities or starting materials.
Experimental Protocol
Instrumentation:
-
HPLC System with a UV-Vis detector.
-
Chromatographic Column: Octadecylsilane (C18) bonded silica, 4.6 mm x 150 mm, 5 µm particle size.
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in Acetonitrile
Data Presentation
Table 1: HPLC Purity Data
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| Lot A | 15.8 | 99.7 | 99.7 |
| Lot B | 15.9 | 99.5 | 99.5 |
| Lot C | 15.8 | 99.8 | 99.8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of this compound.
Experimental Protocol
Instrumentation:
-
500 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve approximately 10 mg of the compound in 0.7 mL of Deuterated Chloroform (CDCl₃).
Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Data Presentation
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| tert-Butyl (CH₃) | ~1.49 (s, 9H) | ~28.5 |
| tert-Butyl (C) | - | ~80.5 |
| Piperazine (CH₂) | ~3.0-4.2 (m, 7H) | ~44-55 |
| Bromophenyl (CH) | ~7.1-7.5 (m, 4H) | ~122-132 |
| Bromophenyl (C-Br) | - | ~122.8 |
| Carbonyl (C=O) | - | ~154.7 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is employed to confirm the molecular weight of this compound.
Experimental Protocol
Instrumentation:
-
Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
LC Method (for sample introduction):
-
A rapid isocratic method with 50:50 Water:Acetonitrile (containing 0.1% formic acid) at a flow rate of 0.5 mL/min can be used.
MS Parameters:
-
Ionization Mode: Positive ESI (+)
-
Mass Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
Data Presentation
Table 3: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 341.0859 | 341.0862 |
| [M+Na]⁺ | 363.0678 | 363.0681 |
M = C₁₅H₂₁BrN₂O₂
Logical Relationship of Analytical Techniques
The combination of these three analytical techniques provides a comprehensive characterization of the target compound.
Caption: Logical flow for the verification of the chemical intermediate.
Conclusion
The protocols detailed in this document provide a robust framework for the analytical characterization of this compound. Adherence to these methods will ensure the high quality and consistency of this important synthetic intermediate, thereby facilitating downstream drug discovery and development efforts.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate. The content is designed to address specific challenges in optimizing reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis of 2-arylpiperazines like the target molecule typically involves the construction of the piperazine ring with the aryl group already in place, rather than a direct C-H arylation of a pre-formed piperazine. A prevalent strategy involves the cyclization of a suitably substituted N,N'-diprotected ethylenediamine derivative. One common approach starts from 3-bromostyrene oxide and N-Boc-ethylenediamine.
Q2: Why is my overall yield consistently low?
A2: Low yields can stem from multiple steps in the synthesis. Common issues include incomplete ring-opening of the epoxide, inefficient cyclization, or side reactions during the protection/deprotection steps. Each step must be optimized and monitored to ensure high conversion before proceeding to the next.
Q3: What are the critical reaction parameters to control for optimal yield?
A3: Key parameters include temperature, choice of solvent, and the stoichiometry of reagents. For the cyclization step, the choice of a suitable base and reaction temperature is crucial to promote intramolecular nucleophilic substitution while minimizing side reactions.
Q4: How can I minimize the formation of byproducts?
A4: Byproduct formation is often related to reaction conditions. For instance, in syntheses involving reductive amination, careful control of the reducing agent and reaction time is necessary to avoid over-reduction or the formation of homo-coupled products.[1] In cyclization reactions, dilute conditions can favor the desired intramolecular reaction over intermolecular polymerization.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield in the Initial Epoxide Ring-Opening Step
Question: I am reacting 3-bromostyrene oxide with a protected ethylenediamine, but the yield of the resulting amino alcohol is poor. What could be the cause?
Answer: Low yields in this step are often due to suboptimal reaction conditions or steric hindrance.
| Potential Cause | Troubleshooting Steps |
| Inefficient Nucleophilic Attack | Ensure the nucleophilicity of the amine is sufficient. If using a protected ethylenediamine, the protecting group might be too bulky. Consider using a less sterically demanding protecting group on one of the nitrogens. |
| Suboptimal Solvent | The solvent should be able to dissolve both reactants and facilitate the reaction. Protic solvents like isopropanol or ethanol can be effective. |
| Incorrect Temperature | The reaction may require heating to overcome the activation energy. Monitor the reaction by TLC or LC-MS to find the optimal temperature, avoiding temperatures that lead to decomposition. |
| Epoxide Polymerization | This can occur under acidic or strongly basic conditions. Ensure the reaction is run under controlled pH, typically neutral to slightly basic conditions. |
Issue 2: Inefficient Cyclization to Form the Piperazine Ring
Question: The conversion of the N-(2-aminoethyl)-1-(3-bromophenyl)ethan-1-ol intermediate to the piperazine ring is not proceeding efficiently. How can I improve the yield of this cyclization step?
Answer: This intramolecular cyclization can be challenging. Success often depends on activating the hydroxyl group and choosing the right reaction conditions to favor ring closure.
| Potential Cause | Troubleshooting Steps |
| Poor Leaving Group | The hydroxyl group is a poor leaving group. It must be activated, typically by converting it to a tosylate or mesylate, or by using conditions like the Mitsunobu reaction. |
| Steric Hindrance | Bulky protecting groups on the nitrogen atoms can hinder the intramolecular cyclization. Ensure your protecting group strategy allows for the necessary conformational flexibility for ring closure. |
| Suboptimal Base/Solvent System | A non-nucleophilic base is required to deprotonate the amine without competing in the substitution reaction. Bases like potassium carbonate or triethylamine in a polar aprotic solvent such as acetonitrile or DMF are common choices. |
| Intermolecular Side Reactions | If the concentration of the intermediate is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction under high-dilution conditions can improve the yield of the cyclic product. |
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying the final product. It seems to be contaminated with related impurities.
Answer: Purification of piperazine derivatives can be challenging due to their basic nature.
| Potential Cause | Troubleshooting Steps |
| Tailing on Silica Gel Chromatography | The basic nitrogen atoms in the piperazine ring can interact strongly with acidic silica gel, leading to peak tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system. |
| Incomplete Reactions | If starting materials or intermediates are present in the final product, revisit the reaction conditions of the previous steps to ensure complete conversion. Monitor reactions by TLC or LC-MS. |
| Diastereomers | If chiral starting materials are not used, the product will be a racemic mixture. If diastereomers are formed during the synthesis, they may be difficult to separate. Chiral chromatography may be necessary, or a stereoselective synthesis strategy should be employed.[2] |
| Residual Protecting Groups | Incomplete deprotection will lead to a mixture of products. Ensure the deprotection step goes to completion and that the workup effectively removes the deprotection reagents and byproducts. |
Experimental Protocols
A common synthetic approach for 2-substituted piperazines involves a multi-step process. Below is a generalized protocol based on common synthetic strategies for similar compounds.
Protocol: Synthesis via Reductive Amination and Cyclization
This protocol outlines a common pathway for synthesizing 2-arylpiperazines.
-
Synthesis of the Diamine Precursor:
-
Start with a suitable chiral amino acid to introduce stereochemistry if required.
-
Reduce the carboxylic acid moiety to an alcohol.
-
Protect the amino group (e.g., with Boc or Cbz).
-
Convert the alcohol to a good leaving group (e.g., tosylate or mesylate).
-
Displace the leaving group with a protected amine (e.g., benzylamine) to form the diamine precursor.
-
-
Reductive Amination:
-
Deprotect one of the amino groups.
-
Perform a reductive amination with 3-bromobenzaldehyde using a reducing agent like sodium triacetoxyborohydride.[3]
-
-
Cyclization to Piperazinone:
-
Perform an intramolecular cyclization to form a piperazinone intermediate. This often involves activating the second nitrogen and inducing cyclization.
-
-
Reduction to Piperazine:
-
Reduce the piperazinone amide using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the piperazine ring.
-
-
Final Protection:
-
Protect the free nitrogen of the piperazine ring with a Boc group using di-tert-butyl dicarbonate (Boc₂O).
-
Visualizations
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: General synthetic workflow for 2-arylpiperazine synthesis.
Caption: Troubleshooting decision tree for low yield synthesis.
References
Technical Support Center: Synthesis of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate and related arylpiperazine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when employing the Buchwald-Hartwig amination reaction.
Question 1: Why is the yield of my reaction to produce this compound consistently low?
Answer:
Low yields in the Buchwald-Hartwig amination of tert-butyl piperazine-1-carboxylate with a bromophenyl electrophile can arise from several factors. Below is a systematic guide to troubleshooting this issue.
-
Catalyst and Ligand Inactivity: The choice and handling of the palladium catalyst and phosphine ligand are critical for a successful reaction.
-
Troubleshooting:
-
Ensure the use of fresh, high-purity palladium precursors (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligands (e.g., XPhos, RuPhos, or BrettPhos).
-
If using a pre-catalyst, ensure it is appropriate for the substrate.
-
Minimize exposure of the catalyst and ligand to air and moisture, as this can lead to deactivation. Prepare the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
-
Suboptimal Base Selection: The strength and nature of the base can significantly impact the reaction rate and the prevalence of side reactions.
-
Troubleshooting:
-
Strong bases like sodium tert-butoxide (NaOtBu) are often effective but can promote side reactions if the substrate is sensitive.
-
If decomposition of starting materials is observed, consider switching to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
-
-
Inappropriate Solvent: The solvent must be anhydrous and capable of dissolving the reactants and the catalytic species.
-
Troubleshooting:
-
Toluene and dioxane are common solvents for this reaction. Ensure they are thoroughly dried before use.
-
If solubility is an issue, consider alternative anhydrous solvents like tetrahydrofuran (THF).
-
-
-
Incorrect Reaction Temperature and Time: Both temperature and reaction duration need to be optimized.
-
Troubleshooting:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and the formation of dehalogenated byproducts.
-
-
Question 2: I am observing significant side product formation. What are the likely side products and how can I minimize them?
Answer:
Several side products can form during the synthesis of this compound. The most common are detailed below.
-
Dehalogenation of the Aryl Bromide: This results in the formation of aniline from the bromophenyl starting material.
-
Minimization: This is often caused by excessive heating or incomplete formation of the active Pd-ligand complex. Using a pre-catalyst or running the reaction at a lower temperature may help. The choice of ligand can also influence the extent of reductive dehalogenation.[1]
-
-
Formation of Bis-arylated Piperazine: Both nitrogen atoms of the piperazine can react with the aryl bromide, leading to a disubstituted byproduct.
-
Minimization: The use of a mono-protected piperazine, such as tert-butyl piperazine-1-carboxylate, is the primary strategy to prevent this. Ensure the purity of your protected piperazine starting material.
-
-
Homocoupling of the Aryl Bromide: This leads to the formation of biphenyl derivatives.
-
Minimization: Proper control of the catalyst system and reaction conditions can suppress this side reaction.
-
A summary of common side products and mitigation strategies is provided in the table below.
| Side Product | Structure (Example) | Mitigation Strategy |
| Dehalogenated Aryl Starting Material | Aniline | Optimize reaction temperature; use a suitable pre-catalyst and ligand. |
| Bis-arylated Piperazine | 1,4-bis(3-bromophenyl)piperazine | Use mono-protected piperazine (e.g., N-Boc-piperazine). |
| Homocoupled Aryl Bromide | 3,3'-Dibromobiphenyl | Optimize catalyst system and reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: The most common and effective method is the palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the cross-coupling of an aryl halide (e.g., 1-bromo-3-iodobenzene or 1,3-dibromobenzene) with tert-butyl piperazine-1-carboxylate in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: How can I purify the final product?
A2: Purification is typically achieved through silica gel column chromatography. A gradient of ethyl acetate in hexane is often effective for separating the desired product from starting materials and non-polar byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.
Q3: Can I use 1,3-dibromobenzene as the starting material?
A3: Yes, 1,3-dibromobenzene can be used. However, careful control of the reaction stoichiometry is necessary to favor the mono-arylation product. Using a slight excess of the piperazine derivative can help minimize the formation of the di-substituted byproduct.
Q4: What are the key safety precautions for this reaction?
A4: The Buchwald-Hartwig amination involves flammable solvents, potentially pyrophoric bases (like NaOtBu), and toxic palladium compounds. It is essential to perform the reaction in a well-ventilated fume hood under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Buchwald-Hartwig Amination
Materials:
-
1-Bromo-3-iodobenzene (1.0 eq)
-
tert-Butyl piperazine-1-carboxylate (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by 1-bromo-3-iodobenzene and tert-butyl piperazine-1-carboxylate.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate in solution. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: While specific stability data for this compound is limited, general guidelines for similar Boc-protected piperazine derivatives recommend storing the solid compound in a cool, dry, and well-ventilated place, away from strong acids and oxidizing agents.[1] For solutions, it is advisable to store them at low temperatures (-20°C or 4°C) to minimize degradation.[2] Phenylpiperazines, a class this compound belongs to, have shown greater stability when stored at refrigerated or frozen temperatures.[2]
Q2: What are the likely degradation pathways for this compound in solution?
A2: The primary anticipated degradation pathway for this compound is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group.[3][4] Other potential degradation pathways, especially under forced conditions, could involve modifications to the piperazine ring or the bromophenyl group. Thermal degradation of the piperazine ring can lead to the formation of various byproducts, including N-formylpiperazine and other ring-opened derivatives.[5]
Q3: I am observing the appearance of a new, more polar spot on my TLC plate during my reaction work-up. What could this be?
A3: A more polar spot appearing on a TLC plate is often indicative of the deprotection of the Boc group, resulting in the formation of the free piperazine, 2-(3-bromophenyl)piperazine. This is especially likely if your reaction or work-up conditions involve acidic environments. To confirm, you can compare the spot to a reference standard of the deprotected compound if available.
Q4: My quantitative analysis by HPLC shows a decrease in the peak area of the main compound over time. How can I mitigate this?
A4: A decrease in the peak area suggests degradation of the compound. To mitigate this, consider the following:
-
Solvent Choice: Ensure the solvent is aprotic and free of acidic impurities.
-
Temperature: Store stock solutions and samples at -20°C or lower.
-
pH Control: If the experimental conditions permit, buffer the solution to a neutral pH.
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected side products in NMR or LC-MS | Acidic impurities in solvents or reagents. | Use high-purity, anhydrous solvents. If necessary, pass solvents through a column of activated neutral alumina. |
| Exposure to strong light (photodegradation). | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. | |
| Presence of oxidizing agents. | Avoid contact with peroxides and other oxidizing agents. Use freshly opened solvents. | |
| Low or inconsistent yields in reactions | Degradation of the starting material. | Confirm the purity of the starting material before use. Store the compound under recommended conditions. |
| Instability under reaction conditions. | If the reaction is performed at elevated temperatures or in the presence of acids/bases, consider if these conditions are contributing to degradation. A stability study under mock reaction conditions may be necessary. | |
| Precipitation from solution upon storage | Poor solubility at lower temperatures. | Before assuming degradation, confirm if the precipitate redissolves upon warming to room temperature. If solubility is an issue, consider a different solvent system. |
| Formation of an insoluble degradation product. | Analyze the precipitate by an appropriate analytical technique (e.g., NMR, IR, MS) to identify its structure. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Different Solvents
This protocol outlines a general method for assessing the short-term stability of this compound in various common laboratory solvents.
Methodology:
-
Solution Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a selection of solvents (e.g., Dichloromethane (DCM), Acetonitrile (ACN), Dimethyl sulfoxide (DMSO), and Methanol).
-
Storage: Aliquot the solutions into separate vials for each time point and store them under controlled conditions (e.g., room temperature and 4°C), protected from light.
-
Analysis: At specified time points (e.g., 0, 24, 48, and 72 hours), analyze the samples by HPLC with a UV detector.
-
Data Evaluation: Compare the peak area of the parent compound at each time point to the initial (time 0) peak area to determine the percentage of the compound remaining.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
Methodology:
-
Stress Conditions: Subject solutions of the compound to various stress conditions, including:
-
Acidic: 0.1 M HCl at room temperature.
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: 60°C in a neutral solution.
-
Photolytic: Exposure to UV light (e.g., 254 nm) at room temperature.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the stressed samples by a suitable stability-indicating method, such as LC-MS, to separate and identify the parent compound and any degradation products.
-
Mass Balance: Aim to achieve a mass balance of approximately 95-105% to ensure that all major degradation products have been detected.
Visualizations
Caption: Workflow for Preliminary Stability Assessment.
Caption: Potential Degradation Pathways for this compound.
References
Technical Support Center: Synthesis of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the potential sources of impurities?
A common and effective method for synthesizing N-arylpiperazines is the Buchwald-Hartwig amination.[1][2] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an amine. For the target molecule, a likely route is the reaction between 1-(3-bromophenyl)piperazine and di-tert-butyl dicarbonate (Boc₂O) or the direct Buchwald-Hartwig coupling of a suitable aryl halide and a Boc-protected piperazine.[3][4]
Potential sources of impurities include:
-
Unreacted starting materials.
-
Side products from the reaction, such as double arylation or dehalogenation.[3]
-
Reagents used in the synthesis and work-up.
-
Degradation of the product or starting materials.
Q2: I'm observing a persistent impurity with a similar polarity to my product in the TLC analysis. What could it be?
An impurity that co-elutes or has a similar polarity to your product is often structurally related.[3] In the context of a Buchwald-Hartwig amination, this could be a dehalogenated product where the bromine on the phenyl ring is replaced by hydrogen. Another possibility is a positional isomer if the starting aryl halide had other reactive sites, though this is less likely with 1,3-disubstituted benzene precursors.
Q3: My final product yield is low after purification. What are the common causes?
Low yields can stem from several factors:
-
Incomplete reaction: Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed.
-
Side reactions: As mentioned, side reactions like dehalogenation or multiple substitutions can consume your starting materials and reduce the yield of the desired product.[3]
-
Product loss during work-up: The product may be partially soluble in the aqueous phase during extraction. Ensure the pH is adjusted correctly to keep the product in its free base form and perform multiple extractions.
-
Degradation: The Boc protecting group can be labile under strongly acidic conditions, which might be encountered during work-up or purification if not carefully controlled.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Presence of Starting Materials in Final Product | Incomplete reaction. | - Monitor the reaction to completion using TLC or LC-MS.- Increase reaction time or temperature moderately.- Ensure the catalyst is active and used in the correct loading. |
| Observation of a Higher Molecular Weight Impurity | Double arylation of piperazine. | - Use a Boc-protected piperazine to prevent reaction at the second nitrogen.- If starting with unprotected piperazine, control the stoichiometry of the aryl halide. |
| Product Contaminated with Dehalogenated Byproduct | Reductive dehalogenation side reaction.[3] | - Use a pre-catalyst to ensure complete formation of the active Pd-ligand complex.- Avoid excessive heating.[3]- Screen different palladium ligands and bases. |
| Low Purity After Column Chromatography | Co-eluting impurities. | - Try a different solvent system for chromatography with varying polarity and selectivity.- Consider preparative HPLC for difficult separations.- Recrystallization of the final product may also be effective. |
| Unexpected NMR Signals (e.g., loss of Boc group) | Cleavage of the Boc protecting group.[5] | - Avoid acidic conditions during work-up and purification.- Use a buffered aqueous solution for extraction.- Neutralize any acidic streams before concentration. |
Experimental Protocols
Representative Synthesis: N-Boc Protection of 1-(3-bromophenyl)piperazine
This protocol describes a common method for introducing the Boc protecting group.
-
Reaction Setup:
-
Dissolve 1-(3-bromophenyl)piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
-
Addition of Boc Anhydride:
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method can be used to determine the purity of the final product and identify impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Table 1: Example HPLC Data for a Synthesis Batch
| Peak | Retention Time (min) | Area % | Identity |
| 1 | 3.5 | 1.2 | Unreacted 1-(3-bromophenyl)piperazine |
| 2 | 8.9 | 97.5 | Product |
| 3 | 9.8 | 1.3 | Dehalogenated Impurity |
Impurity Troubleshooting Workflow
Caption: A flowchart for troubleshooting common impurities encountered during synthesis.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for Piperazine Derivative Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of piperazine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter during your experiments.
Issue 1: Low Yield of Mono-substituted Piperazine and Formation of Di-substituted Byproduct
Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?
Answer: The formation of di-substituted piperazine is a frequent challenge due to the comparable reactivity of the second nitrogen atom after the first substitution.[1] Several strategies can be employed to favor mono-substitution:
-
Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction at an unsubstituted piperazine molecule.[1] While effective, this method can complicate purification due to the need to remove a large amount of unreacted piperazine.[2]
-
Slow Addition of Reagents: Adding the alkylating or arylating agent slowly and at a low temperature can help control the reaction rate and minimize di-substitution.[1][3]
-
Protecting Groups: A more controlled but multi-step approach involves using a mono-protected piperazine, such as N-Boc-piperazine.[1][2][3] This ensures that only one nitrogen is available for reaction. The protecting group is then removed in a subsequent step.[1][2][3]
-
In Situ Mono-Protonation: By reacting piperazine with one equivalent of acid, a mono-salt is formed, deactivating one nitrogen and directing substitution to the other.[2][4]
Issue 2: Low Yield in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination
Question: I am consistently getting low yields for my N-aryl piperazine synthesis using Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in Buchwald-Hartwig amination of piperazines can be attributed to several factors:[1][5]
-
Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical.[1] For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[1][5] It is recommended to screen a variety of ligands and palladium sources.
-
Base Selection: The choice of base is crucial.[1][5] Strong bases like NaOtBu are common, but if they cause decomposition of your starting material, consider weaker bases such as K₃PO₄ or Cs₂CO₃.[1][5]
-
Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species.[1][5] Toluene, dioxane, and THF are commonly used.[1][5] If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[5]
-
Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition.[5] It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[1]
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?
Answer: The basic nature and potential water solubility of piperazine derivatives can make purification challenging.[1] Here are some effective methods:
-
Acid-Base Extraction: This technique is useful for separating basic piperazine products from non-basic impurities.[6] The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[1][6]
-
Column Chromatography: To prevent streaking on silica gel due to the basicity of piperazines, it is advisable to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[6]
-
Crystallization/Salt Formation: Purification can often be achieved by converting the piperazine derivative to a salt (e.g., dihydrochloride or diacetate), which is then recrystallized.[1] Piperazine itself can be effectively purified by forming its crystalline piperazine diacetate salt in acetone.[1][7]
Data Presentation: Comparison of Mono-Alkylation Strategies
The following table summarizes the typical yields and key advantages and disadvantages of different strategies for achieving mono-alkylation of piperazine.
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield of Mono-substituted Product | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80%[2] | One-step reaction, cost-effective.[2] | Difficult removal of excess piperazine.[2] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for alkylation step[2] | High selectivity, clean reaction.[2] | Multi-step process, higher cost.[2] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile) | 60-89%[2] | One-pot synthesis, good yields.[2] | May require longer reaction times or activation of the alkylating agent.[2] |
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium Carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.[1]
-
Slowly add the alkyl halide to the mixture at room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, filter the mixture to remove inorganic salts.[2]
-
Concentrate the filtrate under reduced pressure.[2]
-
Purify the residue by column chromatography or an acidic wash to remove excess piperazine.[2]
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM).[2]
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O in DCM to the piperazine solution over 2-3 hours at room temperature.[2]
-
Stir the reaction for 20-24 hours.[2]
-
Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction.[2] Yields are typically around 83%.[2]
Protocol 3: Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis (General Procedure)
Materials:
-
Aryl halide (1.0 eq)
-
Piperazine or mono-substituted piperazine (1.2 - 2.0 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and phosphine ligand to a dry reaction vessel.
-
Add the aryl halide, piperazine derivative, and base.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Reductive Amination of Piperazine with an Aldehyde/Ketone (General Procedure)
Materials:
-
Mono-substituted or N-Boc-piperazine (1.0 eq)
-
Aldehyde or ketone (1.0 - 1.2 eq)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), 1.2 - 1.5 eq)
-
Solvent (e.g., Dichloromethane (DCM), Dichloroethane (DCE), or Tetrahydrofuran (THF))
-
Acetic acid (optional, catalytic amount)
Procedure:
-
Dissolve the piperazine derivative and the aldehyde or ketone in the solvent in a reaction vessel.
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture for a short period (e.g., 15-60 minutes) at room temperature.
-
Add the reducing agent (STAB) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for piperazine derivative synthesis.
Caption: Troubleshooting decision tree for piperazine derivative synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Solubility of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on the physicochemical properties of its core structure, N-Boc-piperazine, this compound is expected to be soluble in a range of common organic solvents but exhibit poor solubility in aqueous solutions. The bulky and hydrophobic tert-butoxycarbonyl (Boc) and bromophenyl groups contribute to its low water solubility.
Q2: In which organic solvents is this compound likely to be soluble?
N-Boc protected piperazines are generally soluble in organic solvents such as dichloromethane, ethanol, methanol, ethyl acetate, and Dimethyl Sulfoxide (DMSO).[1][2][3]
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
For piperazine derivatives, several effective methods can be employed to enhance aqueous solubility. These include salt formation, the use of co-solvents, and more advanced techniques like creating nanosuspensions, co-crystallization, and prodrug synthesis.[4]
Q4: Can heating improve the solubility of this compound?
Yes, for many organic compounds, solubility increases with temperature. Gentle heating can be used to aid dissolution in a suitable solvent. However, it is crucial to be mindful of the compound's stability at elevated temperatures to avoid degradation.
Q5: How can I determine the quantitative solubility of my compound in a specific solvent?
A standard method to determine solubility is the shake-flask method. This involves adding an excess of the compound to the solvent, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant using a suitable analytical technique like HPLC.[4]
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: The compound is not dissolving in my chosen organic solvent.
-
Possible Cause: The solvent may not be appropriate for the compound's polarity.
-
Solution:
-
Try a different solvent: Refer to the solvent miscibility chart and the compound's predicted properties to select an alternative solvent. A solvent blend can also be effective.
-
Apply gentle heat: Warm the mixture in a water bath to increase the rate of dissolution.
-
Increase agitation: Use a vortex mixer or sonicator to provide more energy for dissolution.
-
Particle size reduction: If the compound is in a crystalline form, grinding it to a finer powder can increase the surface area and improve the dissolution rate.
-
Problem 2: The compound precipitates out of solution when an aqueous buffer is added.
-
Possible Cause: This phenomenon, often called "crashing out," occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.
-
Solution:
-
Slow addition: Add the organic stock solution to the aqueous buffer slowly while vigorously stirring or vortexing.
-
Minimize organic solvent concentration: Use the most concentrated stock solution possible to minimize the final percentage of the organic co-solvent in the aqueous medium.
-
Use of surfactants: Incorporating a small amount of a biocompatible surfactant in the aqueous buffer can help to maintain the compound's solubility.
-
Problem 3: Inconsistent results in biological assays due to poor solubility.
-
Possible Cause: The compound may be precipitating in the assay medium, leading to variable effective concentrations.
-
Solution:
-
Determine kinetic solubility: Assess the compound's solubility directly in the assay buffer to understand its behavior under experimental conditions.
-
pH adjustment: Since the piperazine moiety is basic, adjusting the pH of the assay medium to be more acidic can increase ionization and improve solubility.
-
Co-solvent optimization: If using a co-solvent like DMSO, ensure the final concentration is consistent across all experiments and does not exceed a level that affects the biological system (typically <0.5%).
-
Quantitative Solubility Data
| Solvent | Solubility of N-Boc-Piperazine |
| Dichloromethane | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Water | Less Soluble |
Data is based on information for N-Boc-piperazine and may vary for this compound.[1][2][3][5]
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination (Shake-Flask Method)
Materials:
-
This compound
-
Selected solvent
-
Vials with screw caps
-
Orbital shaker
-
Centrifuge
-
Syringe and syringe filters (0.22 µm)
-
HPLC or other suitable analytical instrument
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.[4]
-
After incubation, allow the vials to stand for the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid.[4]
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter.[4]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.[4]
Protocol 2: Improving Aqueous Solubility via Co-crystallization
Co-crystallization can enhance solubility by modifying the crystal lattice of the compound.[6][7][8][9][10]
Materials:
-
This compound (API)
-
A pharmaceutically acceptable co-former (e.g., a carboxylic acid like benzoic acid or succinic acid)
-
A suitable solvent or solvent mixture
Procedure (Solvent Evaporation Method):
-
Select a suitable co-former based on hydrogen bonding potential with the API.
-
Dissolve stoichiometric amounts of the API and the co-former in a suitable solvent in a glass vial.
-
Allow the solvent to evaporate slowly at room temperature.
-
Collect the resulting crystals and characterize them using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm co-crystal formation.
-
Determine the aqueous solubility of the co-crystals using Protocol 1.
Protocol 3: Preparation of a Nanosuspension by Wet Milling
Nanosuspensions increase the surface area of the drug, leading to enhanced dissolution rates.[11][12][13]
Materials:
-
This compound
-
Stabilizer solution (e.g., a solution of a polymer like HPMC or a surfactant like Tween 80)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
A planetary ball mill or similar milling equipment
Procedure:
-
Prepare a suspension of the compound in the stabilizer solution.
-
Add the milling media to the suspension.
-
Mill the suspension at a specified speed and duration. The milling time will need to be optimized to achieve the desired particle size.
-
Separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution of the nanosuspension using techniques like dynamic light scattering (DLS).
-
Assess the dissolution rate of the nanosuspension compared to the unmilled compound.
Visualizations
Caption: Workflow for addressing solubility issues.
Caption: Logical relationships for improving solubility.
References
- 1. petalheadexim.com [petalheadexim.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. N- BOC Piperazine [intersperse.in]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data presented in structured tables.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My product "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid, is a common issue. This often happens if the solution is supersaturated or if impurities are present that depress the melting point.
-
Solution 1: Re-dissolve and Cool Slowly. Gently heat the mixture to re-dissolve the oil. Allow the solution to cool at a much slower rate. You can do this by leaving the flask at room temperature, then transferring it to a refrigerator, and finally to a freezer.
-
Solution 2: Add More Solvent. Your solution may be too concentrated. Add a small amount of the hot solvent to the oily mixture until it redissolves, then attempt to cool it slowly again.
-
Solution 3: Trituration. If the oil persists, you can attempt to solidify it through trituration. After removing the solvent, add a non-polar solvent in which your compound is insoluble (like hexane) and scratch the flask's side with a glass rod to induce crystallization.[1]
Q2: Crystal formation has not occurred, even after cooling the solution for an extended period. How can I induce crystallization?
A2: A lack of crystal formation is typically due to either the solution being too dilute or the absence of nucleation sites for crystal growth.
-
Solution 1: Induce Nucleation. Scratch the inside of the flask with a glass rod just below the solvent's surface. This can create microscopic scratches that serve as nucleation sites. Alternatively, add a "seed crystal" of the pure compound if available.[2]
-
Solution 2: Concentrate the Solution. The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the compound and then try cooling it again.[2][3]
-
Solution 3: Change the Solvent System. The chosen solvent may not be ideal. A different solvent or a mixed solvent system might be necessary to achieve the right solubility profile for crystallization.[1][4]
Q3: My final yield after recrystallization is very low. How can I improve it?
A3: A low yield can result from several factors during the recrystallization process.
-
Problem 1: Using too much solvent. This will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
-
-
Problem 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
-
Problem 3: Premature crystallization. If the solution cools and crystals form before you can filter out any insoluble impurities, product will be lost.
-
Solution: Ensure your filtration apparatus is pre-heated, and perform the hot filtration step as quickly as possible.
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent for the recrystallization of this compound?
A: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For Boc-protected piperazine derivatives, common solvent systems include ethyl acetate/hexanes, ethanol/water, or isopropanol.[1][4] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q: How can I determine the purity of my recrystallized product?
A: The purity of the recrystallized this compound can be assessed using several analytical techniques. The most common methods include melting point analysis, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point close to the literature value and a clean NMR spectrum are good indicators of high purity.
Q: Is it necessary to use an inert atmosphere during recrystallization?
A: For this specific compound, recrystallization can typically be performed under normal atmospheric conditions. An inert atmosphere is generally not required unless the compound is known to be highly sensitive to air or moisture.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., isopropanol) where the compound has high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Mixed Solvent Recrystallization
-
Solvent System Selection: Choose a pair of miscible solvents, one in which the compound is soluble (the "good" solvent, e.g., ethyl acetate) and one in which it is insoluble (the "poor" solvent, e.g., hexanes).[4]
-
Dissolution: Dissolve the crude product in a minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote further crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.[1]
Data Presentation
Table 1: Representative Solvent Screening for Recrystallization
| Solvent/System | Solubility at 25°C | Solubility at Boiling Point | Crystal Quality |
| Isopropanol | Low | High | Good |
| Ethanol/Water | Low | High | Fair |
| Ethyl Acetate/Hexanes | Moderate | High | Excellent |
| Dichloromethane | High | High | Unsuitable |
| Hexanes | Insoluble | Insoluble | Unsuitable |
Table 2: Expected Yield and Purity from Recrystallization
| Recrystallization Method | Starting Purity (Crude) | Final Purity (HPLC) | Typical Yield |
| Single Solvent (Isopropanol) | ~90% | >98% | 75-85% |
| Mixed Solvent (EtOAc/Hexanes) | ~90% | >99% | 80-90% |
Mandatory Visualization
Caption: Workflow for the recrystallization and troubleshooting of this compound.
References
Technical Support Center: Piperazine Protecting Group Strategies
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding protecting group strategies in piperazine synthesis, designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the N-H functionality in piperazine?
The most frequently employed protecting groups for piperazine nitrogens are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and benzyl (Bn). The choice among these depends on the desired stability and the specific deprotection conditions required for your synthetic route. The Boc group is popular due to its stability under various conditions and its straightforward removal using acids like trifluoroacetic acid (TFA).
Q2: How can I achieve selective mono-protection of piperazine?
Achieving mono-protection over di-protection is a common challenge due to the similar reactivity of the two nitrogen atoms. Key strategies include:
-
Using a large excess of piperazine: Employing a 5 to 10-fold excess of piperazine relative to the protecting group reagent (e.g., Boc-anhydride) statistically favors mono-protection.
-
Controlling stoichiometry: Carefully adding one equivalent of the protecting agent slowly to a solution of piperazine at low temperatures (e.g., 0 °C) can improve selectivity.
-
Using a less reactive protecting agent: This can help to control the rate of reaction and favor the mono-protected product.
Q3: What factors should I consider when selecting a nitrogen protecting group for my piperazine synthesis?
The selection of an appropriate protecting group is critical and should be based on several factors:
-
Stability: The group must be stable to the reaction conditions planned for subsequent steps (e.g., pH, temperature, nucleophiles, electrophiles, reducing/oxidizing agents).
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and should not require harsh conditions that could compromise other functional groups in the molecule.
-
Orthogonality: In a multi-step synthesis with other protecting groups, the chosen group should be removable under conditions that do not affect the others. For example, a Boc group (acid-labile) is orthogonal to a Cbz group (removed by hydrogenolysis).
Q4: When is di-protection of piperazine a necessary strategy?
Di-protection is necessary when you need to perform reactions that would otherwise react with the N-H bonds of piperazine, such as certain coupling reactions or when using strong bases that could deprotonate the piperazine nitrogens. It ensures the piperazine core remains inert during these transformations.
Troubleshooting Guide
Problem 1: Low yield of the desired mono-protected piperazine and significant formation of the di-protected byproduct.
-
Possible Cause: The stoichiometry of the protecting agent is too high, or the addition was too rapid, leading to the second nitrogen reacting before the mono-protected product can be isolated.
-
Solution:
-
Increase Piperazine Excess: Use a larger excess of piperazine (up to 10 equivalents) to increase the statistical probability of the protecting agent reacting with an unprotected piperazine molecule.
-
Slow Addition at Low Temperature: Dissolve the protecting agent in a suitable solvent and add it dropwise to the piperazine solution at 0 °C or below. This minimizes localized high concentrations of the reagent.
-
Purification: The difference in polarity between piperazine, mono-protected piperazine, and di-protected piperazine is often large enough to allow for effective separation by column chromatography.
-
Problem 2: The protecting group is being cleaved during a subsequent reaction step.
-
Possible Cause: The chosen protecting group is not stable under the reaction conditions. For instance, a Boc group may be labile in the presence of strong acids, while a Cbz group may be sensitive to reductive conditions.
-
Solution:
-
Review Stability: Consult a protecting group stability chart to confirm the compatibility of your chosen group with the planned reaction conditions.
-
Switch Protecting Group: Select a more robust protecting group that is orthogonal to your reaction conditions. For example, if you need to perform a reaction under acidic conditions, a Cbz or benzyl group might be more suitable than a Boc group.
-
Problem 3: Difficulty in removing the protecting group (low deprotection yield).
-
Possible Cause: The deprotection conditions are not optimal, or the substrate is sterically hindered.
-
Solution:
-
Optimize Conditions: For acid-labile groups like Boc, try varying the acid (e.g., HCl in dioxane, TFA), the solvent, and the temperature. For groups removed by hydrogenolysis (Cbz, Bn), ensure the catalyst (e.g., Pd/C) is active, the hydrogen pressure is adequate, and the solvent is appropriate (e.g., methanol, ethanol).
-
Use a Scavenger: During the deprotection of Boc groups with TFA, reactive tert-butyl cations are formed, which can lead to side reactions. Adding a scavenger like triethylsilane (TES) or anisole can capture these cations and improve yields.
-
Comparative Data of Common Piperazine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (TFA, HCl in Dioxane) | Stable to hydrogenolysis, mild base. Labile to strong acids. |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. Labile to reduction. |
| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to strong acids, bases, and many oxidizing/reducing agents. |
| 2,4-Dinitrophenyl | DNP | 1-Fluoro-2,4-dinitrobenzene | Thiophenol and base | Stable to acid. Labile to nucleophiles (thiols). |
Key Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of Piperazine
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (5.0 g, 58 mmol, 5 equivalents) in dichloromethane (DCM, 100 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 2.53 g, 11.6 mmol, 1 equivalent) in DCM (20 mL). Add this solution dropwise to the cooled piperazine solution over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Workup: Wash the reaction mixture with water (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (using a DCM/Methanol gradient) to yield the pure mono-Boc-piperazine.
Protocol 2: Deprotection of Boc-Protected Piperazine using TFA
-
Setup: Dissolve the N-Boc-piperazine derivative (1.0 g, 5.37 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask.
-
Reagent Addition: Add trifluoroacetic acid (TFA, 4 mL) to the solution at room temperature.
-
Reaction: Stir the mixture for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected piperazine product.
Visual Guides
Caption: Decision tree for selecting an N-protecting group for piperazine synthesis.
Caption: General workflow for the synthesis of a substituted piperazine derivative.
Technical Support Center: Catalyst Selection for Coupling Reactions with Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and troubleshooting common issues encountered during the coupling of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate. The following information is provided in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for a substrate like this compound?
A1: For an aryl bromide like this compound, the most common and versatile palladium-catalyzed cross-coupling reactions are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids or esters), the Buchwald-Hartwig amination (for C-N bond formation with amines), and the Sonogashira coupling (for C-C bond formation with terminal alkynes).
Q2: My reaction is showing low or no conversion of the starting material. What are the likely causes?
A2: Low or no conversion can be attributed to several factors:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or it may have decomposed.
-
Poor Ligand Choice: The ligand may not be suitable for the specific substrate, which can be sterically hindered or electronically demanding.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the reaction's success and can significantly impact the catalytic cycle.
-
Presence of Impurities: Water, oxygen, or other impurities in the reagents or solvents can deactivate the catalyst.[1]
Q3: I am observing significant formation of side products, such as homocoupling of my coupling partner. How can I minimize this?
A3: Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings. To minimize it:
-
Ensure Anaerobic Conditions: Oxygen can promote homocoupling. Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Optimize Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer period.
-
Use a Copper-Free Protocol for Sonogashira Coupling: The copper co-catalyst in traditional Sonogashira reactions is often a major contributor to alkyne homocoupling.[2][3][4][5]
Q4: How does the Boc protecting group on the piperazine ring affect the reaction?
A4: The Tert-butoxycarbonyl (Boc) protecting group is generally stable under most palladium-catalyzed coupling conditions. However, strongly basic or acidic conditions, especially at elevated temperatures, could potentially lead to its cleavage. It is advisable to monitor for deprotection during the reaction. The steric bulk of the Boc-piperazine moiety can also influence the choice of an appropriately bulky ligand to facilitate the reaction.
Troubleshooting Guides
General Troubleshooting for Palladium-Catalyzed Cross-Coupling Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst (e.g., oxidation of Pd(0)).[6] | Use a fresh batch of catalyst or a more stable precatalyst. Ensure rigorous degassing of all reagents and solvents.[6][7] |
| Inefficient oxidative addition. | For electron-rich or sterically hindered aryl bromides, use electron-rich and bulky phosphine ligands like SPhos, XPhos, or RuPhos.[7][8] | |
| Poor choice of base. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu). The optimal base often depends on the solvent and substrates.[1][9] | |
| Suboptimal solvent. | Try different anhydrous and degassed solvents such as toluene, dioxane, or DMF.[1] | |
| Formation of Byproducts | Homocoupling of the boronic acid or alkyne. | Ensure strict anaerobic conditions. For Sonogashira, consider a copper-free protocol.[2][3][4][5] |
| Protodeborylation (Suzuki) or protodehalogenation. | Use anhydrous conditions and ensure the base is not too strong to cause premature cleavage of the boronic acid. | |
| Reductive dehalogenation of the aryl bromide. | This can be ligand-dependent. Trying a different ligand might solve the issue.[10] | |
| Reaction Stalls | Catalyst deactivation during the reaction. | Lower the reaction temperature. A lower catalyst loading might sometimes be beneficial. The formation of palladium black is a visual indicator of catalyst death.[6] |
| Product inhibition. | Dilute the reaction mixture or consider a different solvent system. |
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is crucial for a successful coupling reaction with a sterically demanding and electron-rich substrate like this compound. Bulky, electron-rich phosphine ligands are generally recommended to promote efficient oxidative addition and reductive elimination.[11]
Recommended Catalyst Systems
| Coupling Reaction | Recommended Palladium Source | Recommended Ligand(s) | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos, P(t-Bu)₃[12][13] | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF[1][14] |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BrettPhos, RuPhos, BINAP, DPPF[8][11] | NaOtBu, LHMDS, Cs₂CO₃ | Toluene, Dioxane[15] |
| Sonogashira | Pd(PPh₃)₂Cl₂, (AllylPdCl)₂ | PPh₃, P(t-Bu)₃, cataCXium A[2][16] | Et₃N, DIPA, Cs₂CO₃ | DMF, Toluene, Acetonitrile[2][16] |
Note: This table provides general recommendations. Optimal conditions should be determined experimentally.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for the specific substrates used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)[1]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, palladium precatalyst, ligand, and base.[1]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Visualizations
Caption: A general experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring reaction progress of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring the synthesis of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate, typically formed via a Buchwald-Hartwig amination reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the reaction's progress?
The reaction progress is most effectively monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These techniques allow for the visualization of the consumption of starting materials (tert-butyl piperazine-1-carboxylate and 1,3-dibromobenzene) and the formation of the desired product. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy of crude aliquots can also be employed for quantitative analysis.[3][4]
Q2: How do I select the appropriate TLC conditions?
A good starting point for a mobile phase is a mixture of ethyl acetate and hexanes. You can begin with a 20-30% ethyl acetate in hexanes solution and adjust the polarity to achieve good separation between the starting materials and the product spot. The spots can be visualized under UV light and by staining with potassium permanganate (KMnO4) or ninhydrin solutions.[3]
Q3: My reaction appears to have stalled, with no significant change in the last hour according to TLC/LC-MS. What should I do?
A stalled reaction can be due to several factors. First, verify the reaction temperature is optimal. If the temperature is correct, catalyst deactivation may have occurred. In some cases, adding a fresh portion of the palladium catalyst and ligand can restart the reaction. Ensure that all reagents and the solvent were anhydrous and that the reaction was maintained under an inert atmosphere, as oxygen and moisture can deactivate the catalyst.
Q4: I am observing multiple new spots on my TLC plate that are not my starting materials or desired product. What might they be?
Multiple spots can indicate the formation of side products. Common side products in Buchwald-Hartwig aminations include dehalogenated starting material (bromobenzene) or products from side reactions involving the solvent or base.[5] If unprotected piperazine is present as an impurity, bis-arylated byproducts can also form.[6] Mass spectrometry is the best tool to identify these unknown species.
Q5: The final yield of my product is consistently low. What are the most likely causes?
Low yields in Buchwald-Hartwig aminations can stem from several issues:
-
Catalyst and Ligand Choice: The combination of the palladium source and phosphine ligand is critical for success. The use of pre-catalysts can often provide cleaner and more reliable results compared to generating the active catalyst in situ.[5]
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes cause decomposition of sensitive starting materials. Consider screening weaker bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4).[7][8]
-
Solvent and Temperature: The reaction solvent (commonly toluene, dioxane, or THF) affects reagent solubility and catalyst stability.[7][9] Ensure the temperature is not too high, which could lead to product decomposition.
-
Incomplete Reaction: As discussed in Q3, ensure the reaction has gone to completion before starting the work-up procedure.
Troubleshooting Guide
| Problem Statement | Question | Possible Causes & Solutions |
| Incomplete Conversion | My starting materials are still present after the recommended reaction time. What steps can I take? | 1. Check Catalyst Activity: Ensure the palladium catalyst and ligand are fresh and were handled under inert conditions. Consider adding a fresh portion of the catalyst/ligand mixture.2. Verify Temperature: Confirm the internal reaction temperature is at the target level. Suboptimal temperatures can lead to slow or incomplete reactions.[7]3. Reagent Purity: Impurities in starting materials or solvents (especially water) can inhibit the catalyst. Ensure all materials are of high purity and solvents are anhydrous. |
| Formation of Impurities | My crude NMR spectrum shows a complex mixture with unexpected signals. What are common side products? | 1. Dehalogenation: The aryl bromide can be reduced to the corresponding arene. This is often observed if the reaction conditions are not optimal.2. Boc-Group Cleavage: While generally stable, the Boc-protecting group can be sensitive to highly acidic or basic conditions, especially at elevated temperatures.3. Multiple Conformations: The presence of rotamers due to hindered bond rotation can sometimes lead to the appearance of multiple signals in the NMR spectrum for a single compound.[5] |
| Difficult Purification | I'm having trouble separating my product from impurities using column chromatography. What can I do? | 1. Optimize Solvent System: Systematically screen different solvent mixtures (e.g., varying ratios of ethyl acetate/hexanes, or trying dichloromethane/methanol) by TLC to find a system that provides the best separation.2. Check for Co-elution: An impurity may have a very similar Rf to your product. LC-MS analysis of the mixed fractions can help identify the impurity. If separation is still difficult, recrystallization of the product may be an alternative purification method. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a TLC developing chamber with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes).
-
Sampling: Using a capillary tube, withdraw a small aliquot of the reaction mixture and dilute it with a small amount of an appropriate solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the diluted sample onto a silica gel TLC plate, alongside spots of the starting materials for reference.
-
Development: Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Subsequently, stain the plate using a potassium permanganate (KMnO4) dip to visualize all spots.
-
Analysis: Compare the spots from the reaction mixture to the starting material references. The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture. Dilute the sample significantly with the mobile phase (e.g., acetonitrile/water mixture).
-
Instrument Setup: Use a C18 reverse-phase column. Set up a gradient or isocratic elution method. A typical starting point is a gradient of 50% to 95% acetonitrile in water (often with 0.1% formic acid or TFA) over 10-15 minutes.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Analysis: Monitor the chromatogram for peaks corresponding to the starting materials and the product. The retention time and peak area can be used to quantitatively assess the reaction progress and purity of the product.
Protocol 3: Analysis by ¹H NMR Spectroscopy
-
Sample Preparation: Take an aliquot of the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolution: Dissolve the crude residue in a deuterated solvent, such as deuterated chloroform (CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum. The disappearance of signals corresponding to the starting materials and the appearance of new, characteristic signals for the product will confirm the reaction's progress and success.[4] The tert-butyl group of the Boc-protecting group provides a sharp, intense singlet around 1.4-1.5 ppm, which is a useful diagnostic signal.[3][4]
Data Presentation
Table 1: Typical Thin-Layer Chromatography (TLC) Data
| Compound | Mobile Phase (30% EtOAc/Hexanes) | Visualization |
| tert-Butyl 2-phenylpiperazine-1-carboxylate | Rf ≈ 0.4 | UV, KMnO₄ |
| 1,3-Dibromobenzene | Rf ≈ 0.8 | UV |
| Product | Rf ≈ 0.6 | UV, KMnO₄ |
| (Note: Rf values are estimates and may vary based on specific conditions.) |
Table 2: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃
| Data Type | Chemical Shift (ppm) | Description |
| ¹H NMR | ~7.4-7.1 | Multiplet, Aromatic protons |
| ~4.0-3.0 | Multiplet, Piperazine ring protons | |
| ~1.48 | Singlet, 9H, -C(CH₃)₃ (Boc group) | |
| ¹³C NMR | ~154.7 | C=O (Boc group) |
| ~130-122 | Aromatic carbons | |
| ~80.0 | -C (CH₃)₃ (Boc group) | |
| ~55-40 | Piperazine ring carbons | |
| ~28.4 | -C(C H₃)₃ (Boc group) | |
| (Note: These are predicted chemical shifts based on analogous structures and may vary.)[3] |
Visualization
Caption: Workflow for monitoring and troubleshooting the synthesis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. jgtps.com [jgtps.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate and Other Arylpiperazine Building Blocks
In the landscape of modern drug discovery and medicinal chemistry, the arylpiperazine motif is a privileged scaffold, appearing in a multitude of clinically successful drugs.[1][2][3] The selection of appropriately substituted arylpiperazine building blocks is therefore a critical decision in the design and synthesis of new chemical entities. This guide provides a comparative analysis of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate , a versatile building block, against its positional isomers and other alternative scaffolds. The comparison focuses on their performance in key synthetic transformations, supported by established chemical principles and experimental data from analogous systems.
Introduction to Arylpiperazine Building Blocks
Arylpiperazine derivatives are integral components of numerous pharmaceuticals, valued for their ability to interact with various biological targets.[1][4] The piperazine ring can influence the physicochemical properties of a molecule, such as solubility and basicity, which are crucial for pharmacokinetic profiles.[4] The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen, making these building blocks highly versatile in multi-step syntheses. The bromine atom on the phenyl ring serves as a synthetic handle for a variety of cross-coupling reactions, enabling the introduction of molecular diversity.
Comparison of Ortho, Meta, and Para Isomers
The position of the bromine atom on the phenyl ring of Tert-butyl 2-(bromophenyl)piperazine-1-carboxylate significantly influences its reactivity in common cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. This is due to a combination of steric and electronic effects.
Table 1: Predicted Relative Performance in Palladium-Catalyzed Cross-Coupling Reactions
| Building Block | Isomer | Predicted Reactivity in Buchwald-Hartwig Amination | Predicted Reactivity in Suzuki-Miyaura Coupling | Key Considerations |
| Tert-butyl 2-(2-bromophenyl)piperazine-1-carboxylate | Ortho | Lower | Lower | Significant steric hindrance from the adjacent piperazine ring can impede catalyst coordination and oxidative addition.[5][6] |
| This compound | Meta | Good to Excellent | Good to Excellent | Offers a balance of good reactivity with minimal steric hindrance from the piperazine moiety. [7][8] |
| Tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate | Para | Excellent | Excellent | The bromine is sterically unhindered, generally leading to high reaction rates and yields.[9] |
Rationale for Reactivity Differences:
-
Steric Hindrance: The ortho-isomer suffers from significant steric hindrance due to the proximity of the bulky Boc-protected piperazine ring to the bromine atom. This can hinder the approach of the palladium catalyst, slowing down the rate-determining oxidative addition step in both Buchwald-Hartwig and Suzuki-Miyaura couplings.[5][6]
-
Electronic Effects: The electronic effect of the piperazine substituent on the phenyl ring is relatively modest and does not drastically alter the electron density at the carbon-bromine bond for the different isomers. Therefore, steric factors are generally the dominant differentiating factor in their reactivity.
-
Medicinal Chemistry Perspective: The meta-substitution pattern can be particularly advantageous in drug design. It allows for the exploration of a distinct chemical space compared to the more commonly used para-substituents, potentially leading to novel interactions with biological targets and improved selectivity profiles.[1]
Alternative Building Blocks
Beyond the positional isomers of bromophenylpiperazines, medicinal chemists have a diverse toolkit of other building blocks. The choice of an alternative often depends on the desired final structure and the specific properties being targeted.
Table 2: Comparison with Other Classes of Building Blocks
| Building Block Class | Example | Key Features | Advantages | Disadvantages |
| Arylpiperazines | This compound | Privileged scaffold, synthetically versatile. | Well-established chemistry, favorable physicochemical properties.[4] | Potential for off-target effects due to promiscuous binding of the arylpiperazine motif. |
| Substituted Anilines | 3-Bromoaniline | Simpler starting material for direct arylation of the amine. | Readily available, cost-effective. | May require harsh reaction conditions for double arylation to form a piperazine-like structure. |
| Other Heterocyclic Halides | 3-Bromopyridine | Introduces a heteroaromatic core. | Can form additional hydrogen bonds, modulating solubility and target interactions. | Potentially different reactivity profiles in cross-coupling reactions.[10] |
| Boronic Acid Derivatives | (3-(Piperazin-1-yl)phenyl)boronic acid | Allows for Suzuki-Miyaura coupling to introduce the arylpiperazine moiety. | Can be coupled with a wide range of aryl and heteroaryl halides. | May require protection/deprotection steps for the piperazine nitrogens. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the successful application of these building blocks. Below are representative procedures for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which are the most common transformations for this compound.
Protocol 1: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of an aryl bromide with an amine.
Reaction:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add palladium(II) acetate and tri-tert-butylphosphine.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add toluene, followed by the amine, this compound, and sodium tert-butoxide.
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed C-C cross-coupling of an aryl bromide with a boronic acid.
Reaction:
Materials:
-
This compound (1.0 equiv)
-
Boronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water mixture (e.g., 4:1 v/v)
Procedure:
-
To a round-bottom flask, add this compound, boronic acid, and potassium carbonate.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Synthetic Pathways and Logic
The following diagrams, generated using Graphviz, illustrate the central role of these building blocks in synthetic chemistry and the decision-making process for their selection.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Decision workflow for building block selection.
Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. It offers a favorable balance of reactivity in key cross-coupling reactions, avoiding the steric hindrance of the ortho-isomer while providing a unique substitution pattern compared to the more common para-isomer. The ability to readily undergo Buchwald-Hartwig amination and Suzuki-Miyaura coupling allows for the efficient generation of diverse compound libraries. The choice between this building block and its alternatives will ultimately be guided by the specific goals of the drug discovery program, including the desired target interactions, pharmacokinetic properties, and overall synthetic strategy. This guide provides a framework for making an informed decision, empowering researchers to select the optimal building blocks for the synthesis of next-generation therapeutics.
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of Piperazine Isomers for Researchers and Drug Development Professionals
The strategic placement of substituents on the piperazine ring profoundly influences the pharmacological properties of its derivatives. This guide offers an objective comparison of the biological activities of ortho-, meta-, and para-piperazine isomers, supported by experimental data, to inform the rational design of more potent and selective therapeutic agents.
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved drugs with a wide array of biological functions. Subtle variations in the spatial arrangement of functional groups, dictated by positional isomerism (ortho, meta, para), can lead to significant differences in receptor affinity, selectivity, and overall therapeutic efficacy.
Impact of Isomerism on Receptor Binding Affinity
The orientation of substituents on an arylpiperazine ring is a critical determinant of a ligand's ability to interact with its biological target. Even minor shifts in substituent placement can alter the molecule's conformation and its capacity to form key interactions within a receptor's binding pocket.
A notable example is the binding affinity of arylpiperazine salicylamide regioisomers for the human serotonin 5-HT1A receptor, a key target in the treatment of neuropsychiatric disorders. A comparative study revealed a clear differentiation in binding affinity, with the meta-substituted isomer exhibiting the highest affinity, followed by the ortho and then the para isomers. This highlights the critical role of substituent positioning in optimizing receptor-ligand interactions.
Quantitative Comparison of 5-HT1A Receptor Affinity
| Isomer Position | Compound Structure | 5-HT1A Receptor Affinity (Ki, nM) |
| Ortho | {3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 21 |
| Meta | {3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 1.2 |
| Para | {3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 35 |
Influence of Isomerism on Antimicrobial and Anticancer Activity
Isomeric variations also play a crucial role in the antimicrobial and anticancer potency of piperazine derivatives. The position of substituents can affect the molecule's ability to penetrate microbial cell walls or interact with molecular targets within cancer cells.
Antimicrobial Potency
Studies on meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment have indicated that the position of the alkoxy group influences antimicrobial activity. It has been observed that meta- and para-alkoxy substituted derivatives are generally more active against various microbial strains than their ortho-substituted counterparts.
| Compound | Bacterial/Fungal Strain | MIC (µg/mL) |
| 7-[4-(4-benzoyl)piperazin-1-yl]piperazinyl derivative | Ciprofloxacin-resistant P. aeruginosa | 16 |
| 7-[4-(4-benzenesulfonyl)piperazin-1-yl]piperazinyl derivative | Ciprofloxacin-resistant P. aeruginosa | 16 |
| Most other derivatives of the same series | Methicillin-resistant S. aureus | < 0.016 |
| 1-[3-(3-alkoxyphenylcarbamoyloxy)-2-hydroxypropyl]-4-(4-fluorophenyl)piperazinium chloride (meta-propoxy) | Candida albicans | 97.7 |
| 1-[3-(3-alkoxyphenylcarbamoyloxy)-2-hydroxypropyl]-4-(4-fluorophenyl)piperazinium chloride (meta-methoxy) | Escherichia coli | 195.3 |
Anticancer Activity
The substitution pattern on the piperazine ring also significantly impacts the cytotoxic activity of these compounds against various cancer cell lines. While direct comparative data for ortho, meta, and para isomers of a single parent molecule is sparse, structure-activity relationship (SAR) studies of various piperazine derivatives consistently demonstrate the importance of substituent placement for anticancer efficacy. For instance, in a series of vindoline-piperazine conjugates, the nature and position of the substituent on the piperazine moiety were critical for their antiproliferative activity.
The following table presents the half-maximal inhibitory concentration (IC50) values for selected piperazine derivatives against different cancer cell lines, showcasing their potential as anticancer agents. A lower IC50 value indicates greater cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast Cancer) | 1.00 |
| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung cancer) | 1.35 |
| Arylpiperazine derivative (unspecified) | LNCaP (Prostate Cancer) | 3.67 |
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the 5-HT1A receptor.
Objective: To measure the ability of a test compound to displace a known radioligand from the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]8-OH-DPAT (an agonist).
-
Test Compound: Piperazine isomers (ortho, meta, para).
-
Non-specific Binding Control: 10 µM Serotonin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and homogenize cell membranes. Centrifuge to pellet the membranes, wash with assay buffer, and resuspend. Determine protein concentration.
-
Assay Setup (in triplicate):
-
Total Binding: Assay buffer + radioligand + membrane preparation.
-
Non-specific Binding: Assay buffer + radioligand + membrane preparation + non-specific binding control.
-
Test Compound: Serial dilutions of test compound + radioligand + membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester and wash with ice-cold wash buffer.
-
Scintillation Counting: Place filters in scintillation vials with scintillation cocktail and measure radioactivity (CPM).
-
Data Analysis: Calculate specific binding (Total Binding CPM - Non-specific Binding CPM). Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of piperazine isomers against microbial strains.[1]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test Compounds: Piperazine isomers (ortho, meta, para).
-
Microbial Strains: Standardized bacterial or fungal cultures.
-
Growth Medium: Mueller-Hinton Broth (for bacteria) or other appropriate broth for fungi.
-
Equipment: 96-well microtiter plates, incubator.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microbial strain.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Visualizing Molecular Mechanisms and Workflows
To better understand the functional consequences of differential receptor binding and the experimental processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified 5-HT1A receptor signaling pathway.
Caption: Experimental workflow for a receptor binding assay.
References
Efficacy of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate in target binding assays
The N-phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS) and other biological systems.[1] This guide provides a comparative overview of the binding efficacy of phenylpiperazine derivatives, with a focus on illustrating their therapeutic potential through experimental data. Due to the limited publicly available binding assay data for Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate, this document will use a well-characterized analogue, a derivative of the phenylpiperazine class targeting the Epidermal Growth Factor Receptor (EGFR), to illustrate the comparative analysis. We will refer to this analogue as Compound 3p, as described in existing literature.[2]
Comparative Efficacy in Target Binding Assays
The therapeutic efficacy of a compound is intrinsically linked to its binding affinity and selectivity for its biological target. In the case of phenylpiperazine derivatives, structural modifications can significantly alter their pharmacological profiles.[3][4] For instance, substitutions on the phenyl ring can modulate receptor affinity and selectivity for various serotonin and dopamine receptors.[3]
The following table summarizes the in vitro inhibitory activity of our example compound, a phenylpiperazine derivative (Compound 3p), against the EGFR tyrosine kinase, and its anti-proliferative activity against several cancer cell lines.[2] For comparative purposes, we include data for a positive control.
| Compound/Cell Line | Target/Assay | IC50 (μM) |
| Compound 3p | EGFR Kinase Assay | Not explicitly stated, but potent inhibition implied by cell-based assays. |
| A549 (Lung Cancer) | 0.05 | |
| HeLa (Cervical Cancer) | 0.08 | |
| MCF-7 (Breast Cancer) | 0.22 | |
| Positive Control | Varies by study | Typically in the nanomolar to low micromolar range. |
Data extracted from a study on novel phenylpiperazine derivatives as EGFR inhibitors. The IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.[2]
While direct binding data for this compound is unavailable, structure-activity relationship (SAR) studies on related compounds suggest that the nature and position of substituents on the benzyl ring are key determinants of pharmacological activity.[3] The bromo- substitution in the 3-position would be expected to influence the compound's electronic and steric properties, thereby affecting its binding affinity to potential targets.
Experimental Protocols
Radioligand Binding Assay for EGFR
This protocol outlines a typical radioligand binding assay to determine the affinity of a test compound for the Epidermal Growth Factor Receptor (EGFR).
1. Materials and Reagents:
-
HEK293 cells overexpressing human EGFR
-
Membrane preparation buffer (Tris-HCl, MgCl2, protease inhibitors)
-
Radioligand (e.g., [³H]-EGF)
-
Test compound (e.g., Compound 3p) and competitor standards
-
Scintillation cocktail and vials
-
Glass fiber filters
-
Multi-well plates
2. Membrane Preparation:
-
Culture and harvest HEK293-EGFR cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Determine protein concentration using a standard assay (e.g., Bradford).
3. Binding Assay:
-
In a multi-well plate, add the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound or a known competitor.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
4. Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
Visualizing Molecular Interactions and Processes
To better understand the context of these assays, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Radioligand Binding Assay Workflow.
References
Validating the Structure of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the structural validation of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The structural integrity of such compounds is paramount for ensuring the desired pharmacological activity and safety profile of downstream products. Herein, we present a comprehensive overview of the expected analytical data for this compound and compare it with two structurally similar alternatives: its para-isomer, Tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate, and the non-brominated analogue, Tert-butyl 2-phenylpiperazine-1-carboxylate. The provided experimental protocols and data serve as a benchmark for researchers engaged in the synthesis and characterization of these molecules.
Comparative Analysis of Spectroscopic Data
The following tables summarize the expected quantitative data from key analytical techniques for the structural elucidation of this compound and its analogues.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Protons | This compound (Hypothetical Data) | Tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate (Hypothetical Data) | Tert-butyl 2-phenylpiperazine-1-carboxylate[1] |
| Aromatic-H | 7.55 (s, 1H), 7.40 (d, J=7.8 Hz, 1H), 7.25 (d, J=7.8 Hz, 1H), 7.18 (t, J=7.8 Hz, 1H) | 7.45 (d, J=8.5 Hz, 2H), 7.15 (d, J=8.5 Hz, 2H) | 7.21 (t, J = 7.4 Hz, 2H), 7.16 – 7.10 (m, 3H) |
| Piperazine-H (CH) | 4.85 (br s, 1H) | 4.82 (br s, 1H) | 3.91 (br s, 1H) |
| Piperazine-H (CH₂) | 3.90-4.10 (m, 2H), 2.80-3.10 (m, 4H) | 3.88-4.08 (m, 2H), 2.78-3.08 (m, 4H) | 3.26 (br s, 2H), 3.03 (d, J = 12.9 Hz, 1H) |
| NH | 2.20 (s, 1H) | 2.18 (s, 1H) | Not explicitly assigned |
| Tert-butyl-H | 1.48 (s, 9H) | 1.47 (s, 9H) | 1.44 (s, 9H) |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | This compound (Hypothetical Data) | Tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate (Hypothetical Data) | Tert-butyl 2-phenylpiperazine-1-carboxylate[1] |
| Aromatic C-Br | 122.5 | 121.0 | - |
| Aromatic C | 142.5, 131.0, 130.5, 129.5, 126.0, 123.0 | 139.0, 132.0, 128.5 | 139.4, 129.6, 128.5, 126.3 |
| Piperazine CH | 58.5 | 58.2 | 58.9 |
| Piperazine CH₂ | 46.0, 45.5, 40.0 | 45.8, 45.3, 39.8 | 46.6, 40.4 |
| C=O | 155.0 | 154.9 | 154.7 |
| Quaternary C (Boc) | 80.5 | 80.4 | 79.3 |
| CH₃ (Boc) | 28.4 | 28.4 | 28.8 |
Table 3: FT-IR Data (cm⁻¹)
| Functional Group | This compound (Hypothetical Data) | Tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate (Hypothetical Data) | Tert-butyl 2-phenylpiperazine-1-carboxylate[1] |
| N-H Stretch | 3340 | 3345 | Not explicitly assigned |
| C-H Stretch (Aromatic) | 3060 | 3055 | 3027 |
| C-H Stretch (Aliphatic) | 2975, 2870 | 2974, 2868 | 2973 |
| C=O Stretch (Carbamate) | 1695 | 1693 | 1690 |
| C=C Stretch (Aromatic) | 1590, 1475 | 1588, 1480 | 1604, 1497 |
| C-N Stretch | 1240, 1170 | 1242, 1168 | 1256, 1170 |
| C-Br Stretch | 680 | 675 | - |
Table 4: Mass Spectrometry Data (ESI+)
| Ion | This compound (Hypothetical Data) | Tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate (Hypothetical Data) | Tert-butyl 2-phenylpiperazine-1-carboxylate (Hypothetical Data) |
| [M+H]⁺ | 341/343 | 341/343 | 263 |
| [M-Boc+H]⁺ | 241/243 | 241/243 | 163 |
| [M-C₄H₉]⁺ | 284/286 | 284/286 | 206 |
Experimental Protocols
The following are standard protocols for the acquisition of analytical data for the validation of chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire proton spectra with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire carbon spectra with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Cast a thin film of the neat compound onto a KBr plate.
-
Instrumentation: Use a FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean KBr plate. Report the frequencies of significant absorption bands in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.
-
Instrumentation: Employ a high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5 µL/min. Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 100-500.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions. Compare the observed isotopic distribution pattern for bromine-containing compounds with the theoretical pattern.
Visualization of the Structural Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of a synthesized chemical compound.
Caption: Workflow for Chemical Structure Validation.
This guide provides a foundational framework for the structural validation of this compound. Researchers can utilize the presented data and protocols to confidently characterize their synthesized compounds and ensure the quality and reliability of their research materials.
References
A Comparative Guide to the Synthesis of Substituted Piperazines for Researchers
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. The ability to selectively substitute this privileged structure is crucial for drug discovery and development. This guide provides an objective comparison of common synthetic routes to substituted piperazines, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
N-Alkylation of Piperazines: Strategies and Comparisons
The direct alkylation of piperazine often leads to a mixture of mono- and di-substituted products due to the similar reactivity of the two nitrogen atoms.[1] To address this challenge, several strategies have been developed.
1. Direct Alkylation with Excess Piperazine: A straightforward approach to favor mono-alkylation is to use a large excess of piperazine relative to the alkylating agent.[1] This stoichiometric imbalance increases the likelihood of the alkylating agent reacting with an unsubstituted piperazine.
2. Alkylation of Monoprotected Piperazines: A highly effective method for achieving mono-alkylation involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group.[2] One nitrogen is temporarily blocked, directing alkylation to the unprotected nitrogen. The protecting group is subsequently removed to yield the desired mono-alkylated product.[2]
3. Alkylation of Monopiperazinium Salts: This method involves the in-situ formation of a monopiperazinium salt, which deactivates one of the nitrogen atoms, allowing for selective mono-alkylation.[1][3]
4. Reductive Amination: This versatile method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent to form an N-alkylated product.[4] It is a cornerstone for introducing alkyl substituents.
Comparative Data for N-Alkylation Routes
| Synthesis Route | Substrate 1 | Substrate 2 | Product | Yield (%) | Reaction Time | Ref. |
| Alkylation of N-Acetylpiperazine | N-Acetylpiperazine | n-Butyl bromide | N-Butyl-N'-acetylpiperazine | 88 | Overnight | [1][5] |
| Alkylation of Monopiperazinium Salt | Piperazine hexahydrate | p-tert-Butylbenzyl chloride | 1-(p-tert-Butylbenzyl)-piperazine | 83 | 1.5 hours | [3] |
| Alkylation of Monopiperazinium Salt | Piperazine hexahydrate | o-Methylbenzyl bromide | N-o-Methylbenzylpiperazine | 89 | 2.5 hours | [3] |
| Alkylation of Monopiperazinium Salt | Piperazine hexahydrate | β-Phenethyl bromide | N-β-Phenethylpiperazine | 56 | 2.5 hours | [3] |
| Reductive Amination | 1-Boc-piperazine | Cinnamaldehyde | 1-Boc-4-(3-phenylallyl)piperazine | Not specified | Overnight | [6] |
N-Arylation of Piperazines: Palladium and Copper-Catalyzed Methods
The introduction of an aryl group onto a piperazine nitrogen is a critical transformation in the synthesis of many pharmaceuticals. The two most powerful methods for this are the Buchwald-Hartwig amination and the Ullmann condensation.
1. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction of amines and aryl halides is a highly versatile method for forming C-N bonds.[7][8] It has largely replaced harsher, traditional methods.[7]
2. Ullmann Condensation: This copper-promoted reaction converts aryl halides to aryl amines.[9] While comparable to the Buchwald-Hartwig reaction, it often requires higher temperatures.[9]
Comparative Data for N-Arylation Routes
| Synthesis Route | Substrate 1 | Substrate 2 | Catalyst System | Product | Yield (%) | Reaction Time | Ref. |
| Buchwald-Hartwig Amination | 1-(2-pyridyl)-piperazine | 4-Bromotoluene | (NHC)Pd(allyl)Cl | N-(4-methylphenyl)-1-(2-pyridyl)piperazine | 96 | 5 minutes | [10] |
| Buchwald-Hartwig Amination | N-Boc piperazine | 2-Bromoanisole | BippyPhos/Pd | N-Boc-N'-(2-methoxyphenyl)piperazine | 89 | Not specified | [11] |
| Ullmann-type Amination | Aryl iodide/bromide | Amine | CuI/L-proline or N-methylglycine | N-arylamine | Good to excellent | Not specified | [12] |
Synthesis Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Properties of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
General Pharmacokinetic Profile of Phenylpiperazine Analogs
Phenylpiperazine derivatives are a broad class of compounds with diverse pharmacological activities, often targeting the central nervous system. Their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are crucial for determining their therapeutic potential.
Generally, these compounds are characterized by:
-
Rapid Absorption: Following oral administration, many piperazine derivatives are quickly absorbed from the gastrointestinal tract.
-
Good Distribution: Due to their lipophilic nature, these compounds often exhibit good distribution into various tissues, including the ability to cross the blood-brain barrier.
-
Extensive Metabolism: The piperazine moiety is susceptible to extensive metabolism, primarily through N-dealkylation, aromatic hydroxylation, and subsequent conjugation reactions. For instance, studies on 1-(3-chlorophenyl)piperazine (mCPP) have shown that it is extensively metabolized through hydroxylation of the aromatic ring and degradation of the piperazine ring.[1]
-
Variable Elimination Half-life: The elimination half-life can vary significantly depending on the specific substitutions on the phenyl and piperazine rings.
Data Comparison
As there is no publicly available quantitative pharmacokinetic data for Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate and its direct analogs, a direct data comparison table cannot be provided at this time. Researchers are encouraged to perform the experimental protocols outlined below to generate these critical data. For context, a study on the piperazine-containing compound LQFM018 in rats showed it was rapidly and well-absorbed, highly distributed, and demonstrated high clearance with a low half-life, suggesting rapid elimination.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to determine the pharmacokinetic properties of this compound analogs.
1. In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the plasma concentration-time profile, Cmax, Tmax, AUC, and half-life of the test compounds after intravenous (IV) and oral (PO) administration.
-
Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
For oral administration, the compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage.
-
For intravenous administration, the compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via the tail vein.
-
Blood samples (approx. 0.2 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis: Plasma concentrations of the parent drug and potential metabolites are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[2][3]
2. Bioanalytical Method using LC-MS/MS
-
Objective: To quantify the concentration of the test compound in plasma samples.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Procedure:
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with acetonitrile or liquid-liquid extraction.[3] An internal standard is added to each sample for accurate quantification.
-
Chromatographic Separation: The extracted samples are injected onto a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate the analyte from endogenous plasma components.
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored for selective and sensitive detection.
-
Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentrations of the analyte in the unknown samples are then calculated from this curve.
-
3. In Vitro Metabolic Stability Assay
-
Objective: To assess the intrinsic clearance of the compound in liver microsomes.
-
Materials: Liver microsomes (from rat, mouse, or human), NADPH regenerating system.
-
Procedure:
-
The test compound is incubated with liver microsomes in the presence of an NADPH regenerating system at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Visualizations
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Postulated metabolic pathways for phenylpiperazine analogs.
References
- 1. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 2-Arylpiperazine Derivatives for CNS Targets
A comparative guide for researchers and drug development professionals on the structure-activity relationships (SAR) of tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate derivatives and related analogs, focusing on their interactions with key central nervous system (CNS) receptors. This guide synthesizes available data to illuminate the impact of structural modifications on binding affinities and functional activities, providing a framework for the rational design of novel therapeutic agents.
While direct and extensive SAR studies on this compound are limited in the public domain, a comparative analysis of closely related 2-arylpiperazine analogs offers valuable insights into the key structural determinants for activity at clinically relevant targets, such as dopamine and serotonin receptors. The piperazine scaffold is a well-established privileged structure in CNS drug discovery, and understanding how substitutions on the phenyl ring and the piperazine nitrogen influence biological activity is crucial for lead optimization.
Comparative Analysis of Binding Affinities
The following table summarizes the in vitro binding affinities (Kᵢ) of a selection of 2-arylpiperazine analogs for human dopamine D2 and D3 receptors. This data, extracted from various studies, highlights the influence of substitutions on the phenyl ring and modifications at the piperazine nitrogen on potency and selectivity. Lower Kᵢ values indicate higher binding affinity.
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Linker and Terminal Group) | D2 Kᵢ (nM) | D3 Kᵢ (nM) | D2/D3 Selectivity Ratio |
| 1 | 2-OCH₃ | H | 40 | 0.3 | 133 |
| 2 | 2,3-diCl | H | 53 | 0.9 | 59 |
| 3 | 2-F | Butyl | 349 | 96 | 3.6 |
| 4 | 2-F | 4-(thien-3-yl)benzamide | >1000 | 1.4 | >714 |
| 5 | 2-F | 4-(thiazol-4-yl)benzamide | >1000 | 2.5 | >400 |
This table is a compilation of data from multiple sources to illustrate general SAR trends. Direct comparison between compounds from different studies should be made with caution due to variations in experimental conditions.
Key Structure-Activity Relationship Insights
From the available data on arylpiperazine derivatives, several key SAR trends can be distilled, providing a predictive framework for the design of new analogs:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of both potency and selectivity.
-
Ortho-substitution: As seen in compounds 1 , 2 , and 3 , small electron-donating or electron-withdrawing groups at the ortho-position are generally well-tolerated and can lead to high affinity for dopamine receptors.
-
Meta- and Para-substitution: While not extensively detailed in the table, other studies suggest that substitutions at the meta- and para-positions can significantly modulate receptor subtype selectivity. For instance, electron-withdrawing groups at the para-position have been shown to decrease binding to 5-HT₁ₐ and D₂ₐ receptors.[1]
-
-
N-Substitution on the Piperazine Ring: The substituent on the second nitrogen of the piperazine ring plays a crucial role in defining the pharmacological profile.
-
Small Alkyl Groups: A simple hydrogen or a small alkyl group (as in compounds 1 , 2 , and 3 ) can result in high affinity for both D₂ and D₃ receptors.
-
Bulky and Aromatic Groups: The introduction of larger, more complex moieties, such as the benzamide groups in compounds 4 and 5 , can dramatically increase selectivity for the D₃ receptor over the D₂ receptor.[2] This highlights the presence of a larger binding pocket for the D₃ receptor that can accommodate these bulkier substituents.
-
-
The Role of the Boc Protecting Group: In the context of the target molecule, this compound, the tert-butoxycarbonyl (Boc) group serves as a protecting group during synthesis. For biological activity, this group is typically removed to allow the secondary amine to interact with the target receptor. The protonated amine is often crucial for forming a key salt bridge with an acidic residue (e.g., an aspartate) in the binding pocket of aminergic GPCRs.
Experimental Protocols
The following are generalized experimental protocols for key assays used in the characterization of 2-arylpiperazine derivatives, based on methodologies reported in the literature.
Radioligand Binding Assays
Objective: To determine the in vitro binding affinity (Kᵢ) of test compounds for specific receptors (e.g., dopamine D₂, D₃, serotonin 5-HT₁ₐ).
General Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂) is used.
-
Incubation: A mixture containing the cell membranes, a specific radioligand (e.g., [³H]spiperone for D₂/D₃ receptors), and various concentrations of the test compound is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Functional Assays (e.g., cAMP Assay for Gαi-coupled Receptors)
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a compound at a specific G-protein coupled receptor.
General Procedure:
-
Cell Culture: Cells stably expressing the receptor of interest are cultured in appropriate media.
-
Assay Setup: Cells are plated in multi-well plates and treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are stimulated with forskolin (to increase basal cAMP levels) and then treated with various concentrations of the test compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit, often based on competitive immunoassay or fluorescence resonance energy transfer (FRET).
-
Data Analysis: The concentration-response curves are plotted, and parameters such as EC₅₀ (for agonists) or IC₅₀ (for antagonists) are determined.
Visualizing the SAR Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial hit identification to lead optimization.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies in drug discovery.
Conclusion
References
Comparative Analysis of Piperazine-Based Compound Selectivity: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the cross-reactivity profiles of novel piperazine-based compounds, with a focus on derivatives related to Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate. This document provides supporting experimental data from analogous compounds to highlight potential off-target interactions and underscores the critical need for comprehensive selectivity profiling in drug development.
The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in a multitude of approved therapeutic agents.[1][2] However, the inherent flexibility and binding capabilities of the piperazine ring can also lead to interactions with multiple biological targets, resulting in off-target effects. Understanding the cross-reactivity of new chemical entities is paramount for developing safe and effective therapeutics. While specific cross-reactivity data for this compound is not extensively available in the public domain, analysis of structurally related piperazine derivatives provides valuable insights into potential off-target liabilities.
Off-Target Profile of N-Aryl Piperazine Analogs
A study on novel N-aryl piperazine-based CXCR4 antagonists revealed important data regarding their interactions with cytochrome P450 (CYP450) enzymes and the hERG channel, both of which are critical for assessing drug safety.[3] The inhibition of CYP450 enzymes can lead to drug-drug interactions, while hERG channel blockade is associated with cardiotoxicity. The data below showcases the selectivity profile of two lead compounds, 49b and 51b , compared to earlier leads.
| Compound | Target Potency (PBMC-HIV-1IIIB IC50) | CYP2C19 (% inh @ 1 µM) | CYP2D6 (% inh @ 1 µM) | CYP3A4 (% inh @ 1 µM) | hERG (% inh @ 1 µM) | hERG (% inh @ 10 µM) |
| 49b | 88 nM | 2% | 19% | 0% | 18% | 55% |
| 51b | - | 2% | 41% | 0% | 37% | 79% |
| 7 (TIQ-15) | 24 nM | 0% | 8% | 6% | 50% | 93% |
Data sourced from a study on novel N-aryl piperazine CXCR4 antagonists.[3]
The results indicate that while compound 49b is slightly less potent than the reference compound 7 , it displays a potentially improved safety margin concerning hERG activity, with significantly lower inhibition at 1 µM.[3] This highlights the subtle structural modifications that can drastically alter the cross-reactivity profile of piperazine-containing molecules.
Cross-Reactivity in Cancer Cell Lines
Piperazine derivatives have also been extensively investigated as anticancer agents.[1][4][5] Their mechanism often involves targeting specific kinases or other proteins crucial for cancer cell proliferation. However, their activity across different cell lines can indicate a broader or more specific target engagement profile. For instance, novel thiazolinylphenyl-piperazines have demonstrated cytotoxic effects against various breast cancer cell lines, with some showing selectivity towards cancer cells over non-transformed cells.[4]
Experimental Protocols for Assessing Cross-Reactivity
To ensure the development of selective drug candidates, rigorous experimental evaluation of off-target activities is essential. Below are representative protocols for key assays used to determine the cross-reactivity of novel compounds.
CYP450 Inhibition Assay
Objective: To determine the inhibitory potential of a test compound against major human cytochrome P450 isoforms.
Methodology:
-
Enzyme Source: Recombinant human CYP450 enzymes (e.g., CYP2C19, CYP2D6, CYP3A4) are used.
-
Substrate: A fluorogenic substrate specific for each CYP isoform is utilized.
-
Procedure:
-
The test compound is pre-incubated with the enzyme and NADPH in a buffer solution.
-
The specific substrate is then added to initiate the reaction.
-
The reaction is incubated at 37°C.
-
The formation of the fluorescent metabolite is measured over time using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of metabolite formation in the presence of the test compound to a vehicle control.[3]
hERG Channel Binding Assay
Objective: To assess the potential of a test compound to bind to the hERG potassium channel, a key indicator of cardiac risk.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
Radioligand: A radiolabeled ligand with high affinity for the hERG channel (e.g., ³H-dofetilide) is employed.
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
The mixture is allowed to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of displacement of the radioligand by the test compound is calculated to determine the binding affinity (IC50).[3]
Visualizing the Selectivity Assessment Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity and selectivity of a novel chemical entity.
Caption: Workflow for assessing compound selectivity.
Conclusion
While a definitive cross-reactivity profile for this compound requires direct experimental evaluation, the analysis of analogous piperazine-based compounds provides a valuable framework for anticipating potential off-target interactions. The data presented underscores the importance of early and comprehensive selectivity screening, encompassing key safety targets like CYP450 enzymes and the hERG channel, as well as broader panels to understand the full biological activity of novel chemical entities. This proactive approach is essential for the successful development of safe and effective therapeutics.
References
Safety Operating Guide
Personal protective equipment for handling Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate. The following procedures are based on best practices for handling similar piperazine derivatives and halogenated organic compounds.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing or exothermic reaction.[1][2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] Gloves should be inspected before use and disposed of immediately after contamination. Always wash hands thoroughly after removing gloves.[2] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned to protect skin and clothing from spills.[1][3][4] |
| Respiratory Protection | Use in a Well-Ventilated Area | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][5] If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a risk assessment.[3][5] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for the safe handling of this compound.
-
Preparation :
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
-
Handling the Compound :
-
In Case of a Spill :
-
Minor Spill : If a small amount of the solid is spilled, carefully sweep it up using a dustpan and brush, avoiding the generation of dust. Place the spilled material and cleaning tools into a sealed container for proper disposal.[2][5]
-
Major Spill : In the event of a large spill, evacuate the immediate area and alert laboratory personnel. If safe to do so, prevent the spread of the material. Contact your institution's environmental health and safety department for guidance on cleanup.
-
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All waste containing this compound, including excess material, contaminated gloves, and weighing papers, should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
-
Disposal Method :
-
Dispose of the chemical waste through your institution's designated hazardous waste disposal program.[6] Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.
-
IV. Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
